Technical Documentation Center

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
  • CAS: 89487-38-7

Core Science & Biosynthesis

Foundational

Architecting Therapeutics and Advanced Materials: A Technical Whitepaper on 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I frequently encounter the limitations of flexible molecular scaffolds. Flexible rings, such as piperazine, of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I frequently encounter the limitations of flexible molecular scaffolds. Flexible rings, such as piperazine, often suffer from poor target specificity and high entropic penalties upon receptor binding. Enter 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) —a conformationally rigid bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry and advanced materials[1].

This whitepaper provides an in-depth technical analysis of 2,5-DBH dihydrochloride, detailing its physicochemical properties, self-validating synthesis protocols, and structural causality in therapeutic and material applications.

Physicochemical Profiling & The Causality of the Salt Form

Understanding the baseline properties of 2 is critical for downstream applications[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
CAS Number 89487-38-7 (also referenced as 5260-20-8)
Molecular Formula C5​H12​Cl2​N2​
Molecular Weight 171.07 g/mol
Physical Form White to Yellow Solid
Storage Temperature 2-8°C, Sealed in a dry environment

Data aggregated from 2[2] and3[3] technical standards.

The Causality of the Dihydrochloride Selection: Why do we utilize the dihydrochloride salt rather than the free base? The free base of 2,5-DBH is a highly hygroscopic, easily oxidized liquid that complicates precise stoichiometric measurements during API synthesis. By converting it to the dihydrochloride salt, we lock the molecule into a highly crystalline, thermodynamically stable powder. This choice prevents atmospheric degradation, dramatically increases aqueous solubility for biological assays, and ensures batch-to-batch reproducibility in pharmaceutical manufacturing.

Structural Advantages in Drug Design

The integration of 2,5-DBH into biologically active molecules functions primarily to improve target engagement[1]. By locking the diamine into a rigid bicyclic conformation, the entropic penalty typically associated with the binding of flexible molecules to a target receptor is drastically reduced.

ScaffoldApplications DBH 2,5-DBH Scaffold Rigid Conformational Rigidity DBH->Rigid Materials Advanced Materials (Chiral Perovskites) DBH->Materials Asymmetric Template Target Target Engagement Rigid->Target Oncology Oncology (B-Raf Inhibitors) Target->Oncology CNS Neurology (CNS Active Agents) Target->CNS

Fig 2: Pharmacological and structural integration pathways of 2,5-DBH.

As illustrated above, this rigid architecture translates directly into enhanced pharmacological profiles across multiple therapeutic areas, including oncology (e.g., B-Raf inhibitors) and neurological disorders[1].

Synthesis & Purification Protocol: A Self-Validating Methodology

The preparation of 2,5-DBH dihydrochloride typically begins with the cleavage of the tert-butyloxycarbonyl (Boc) protective group from (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane[4].

SynthesisWorkflow A Boc-Protected Precursor (1S,4S)-2-Boc-2,5-DBH B Acidic Cleavage (HCl in Dioxane) A->B Add Acid (0°C) C Precipitation (Dihydrochloride Salt) B->C Nucleation (20°C) D Filtration & Washing (Cold Ether) C->D Isolate E Vacuum Drying (Anhydrous API Intermediate) D->E Purify

Fig 1: Step-by-step synthesis workflow for 2,5-DBH dihydrochloride.

Step-by-Step Experimental Protocol
  • Preparation & Solvation: Dissolve 1.0 equivalent of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane in anhydrous 1,4-dioxane under a nitrogen atmosphere.

    • Causality Insight: Why use anhydrous 1,4-dioxane instead of aqueous HCl? Water solubilizes the resulting dihydrochloride salt, requiring energy-intensive lyophilization that often leads to hydrate formation. Dioxane ensures the highly polar product naturally precipitates out of the semi-polar solvent matrix, driving the reaction to completion via Le Chatelier's principle.

  • Acidic Cleavage: Cool the reaction vessel to 0°C. Introduce 4.0 equivalents of 4M HCl in dioxane dropwise.

    • Causality Insight: The Boc deprotection is exothermic. Controlling the temperature at 0°C prevents thermal degradation and side-reactions of the strained bicyclic system.

  • Nucleation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir vigorously for 2-4 hours until a dense white precipitate forms.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether.

    • Causality Insight: Diethyl ether effectively scavenges residual organic impurities, cleaved tert-butyl alcohol, and unreacted starting material while maintaining the absolute insolubility of the target salt.

  • Drying: Dry the product under a high vacuum at 40°C for 12 hours to yield the pure anhydrous API intermediate.

The Self-Validating System

To ensure the integrity of the protocol, this workflow is designed as a self-validating system. The completion of the deprotection step must be verified through a dual-validation checkpoint:

  • Chemical Validation: A silver nitrate ( AgNO3​ ) precipitation test on an aqueous aliquot confirms the robust presence of chloride ions.

  • Structural Validation: 1H NMR spectroscopy ( D2​O ) must demonstrate the complete disappearance of the massive singlet at ~1.4 ppm (corresponding to the tert-butyl group), validating absolute cleavage.

Advanced Material Applications: Chiral Perovskites

Beyond traditional medicinal chemistry, the homochiral nature of (1S,4S)-2,5-DBH dihydrochloride has revolutionized the synthesis of three-dimensional perovskite phase transition materials[4].

When reacted with rubidium halides (RbX, where X = Cl, Br, I) in a strong acid environment, the 2,5-DBH acts as a quasi-spherical, chiral template. Because these quasi-spherical molecules easily rotate at high temperatures but lock into an ordered state at low temperatures, they introduce asymmetry and a dipole moment into the inorganic framework. This structural dynamic directly results in materials with switchable Second Harmonic Generation (SHG) responses and unique dielectric abnormal behaviors, paving the way for next-generation environmentally friendly optical switches[4].

References

  • "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities", NIH / PMC, 1

  • "2,5-Diazabicyclo[2.2.1]heptane dihydrochloride | C5H12Cl2N2 | CID 67696715", PubChem, 2

  • "Three-Dimensional Perovskite Phase Transition Materials with Switchable Second Harmonic Generation Properties Introduced by Homochiral (1S,4S)-2,5-Diazabicyclo[2.2.1]-heptane", ACS Publications, 4

  • "2,5-Diazabicyclo[2.2.1]heptane dihydrochloride | 89487-38-7", Sigma-Aldrich,3

Sources

Exploratory

2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Technical Whitepaper on Synthesis, Structural Biology, and Drug Development

Executive Summary In contemporary medicinal chemistry, the transition from planar, conformationally flexible scaffolds to rigid, three-dimensional architectures has become a cornerstone of rational drug design. 2,5-Diaza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, conformationally flexible scaffolds to rigid, three-dimensional architectures has become a cornerstone of rational drug design. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (2,5-DBH) represents a highly valuable bridged bicyclic system that serves as a conformationally restricted bioisostere of piperazine[1]. By locking the nitrogen atoms into a precise spatial geometry, the 2,5-DBH scaffold reduces the conformational entropy of drug-receptor interactions, thereby enhancing target affinity, selectivity, and metabolic stability[2][3]. This technical guide explores the structural significance, validated synthetic methodologies, and pharmacological applications of 2,5-DBH and its derivatives.

Chemical Identity & Conformational Significance

Unlike flexible monocyclic rings, the 2,5-diazabicyclo[2.2.1]heptane cage is rigid and inherently chiral[3]. The substitution pattern—particularly N -methylation—can dictate the "boat" conformation of its cage, which is critical for its interaction with specific neuroreceptors and enzymes[1].

To facilitate precise procurement and analytical tracking, the quantitative data and registry numbers for the parent compound and its key derivatives are summarized below:

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Role
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride 5260-20-8 / 89487-38-7C₅H₁₂Cl₂N₂171.07Parent rigid bioisostere[][5]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 127420-27-3C₆H₁₄Cl₂N₂185.09 N -methylated derivative for CNS targeting[6]
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 1279035-15-2C₁₂H₁₈Cl₂N₂261.19Protected intermediate / lipophilic analog[7]
2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 2375192-53-1C₈H₁₆Cl₂N₂211.13Advanced building block for targeted degradation[8]

Synthesis Pathways & Validated Protocols

The synthesis of 2,5-DBH requires precise stereochemical control. The most robust industrial and laboratory-scale route utilizes the natural amino acid trans-4-hydroxy-L-proline as a chiral pool starting material[1][2].

De Novo Synthesis of (1S,4S)-2,5-DBH Dihydrochloride

Synthesis N1 trans-4-hydroxy-L-proline (Chiral Pool) N2 N-Tosylation & Esterification N1->N2 N3 Reduction to Prolinol N2->N3 N4 Tritosylation (Activation) N3->N4 N5 Intramolecular SN2 Closure (Benzylamine) N4->N5 N6 (1S,4S)-2-benzyl-2,5-DBH N5->N6 N7 Deprotection (Pd/C, H2) N6->N7 N8 2,5-DBH Dihydrochloride N7->N8

Fig 1: De novo synthesis workflow of (1S,4S)-2,5-DBH dihydrochloride from chiral pool precursors.

Step-by-Step Methodology:

  • Protection & Esterification: React trans-4-hydroxy-L-proline with p -toluenesulfonyl chloride (TsCl) in aqueous Na₂CO₃ to achieve N -tosylation, followed by esterification in methanolic HCl to yield the methyl ester derivative[2].

  • Reduction: Chemoselectively reduce the ester to N -tosyl hydroxy-L-prolinol using NaBH₄ and BF₃ etherate in THF[2].

  • Activation: Treat the resulting diol with TsCl in pyridine to generate the corresponding tritosylate[1][2].

  • Ring Closure: Reflux the tritosylate with benzylamine.

  • Deprotection & Salt Formation: Remove the tosyl group using 30% HBr in acetic acid, followed by hydrogenolysis (Pd/C, H₂) to remove the benzyl group. Precipitate the final product by introducing HCl gas in ether to yield the dihydrochloride salt[1][2].

Causality of Experimental Choices: The inherent (2S,4R) stereocenters of trans-4-hydroxy-L-proline dictate the final (1S,4S) configuration of the bicyclic cage[2]. Utilizing this chiral pool precursor completely bypasses the need for low-yield, late-stage chiral resolution, significantly improving the atom economy and scalability of the process[1]. The double inversion during the intramolecular Sₙ2 ring closure ensures the correct spatial orientation of the bridging nitrogen.

Self-Validating System: To ensure the Sₙ2 ring closure has proceeded with full stereochemical fidelity, chiral HPLC (e.g., Chiralcel OD-H column) must be employed. A validated batch will exhibit an enantiomeric excess (ee) > 98%[3]. Furthermore, ¹H NMR spectroscopy of the final dihydrochloride salt must confirm the absence of aromatic benzyl protons (7.2–7.4 ppm) and the tosyl methyl singlet (~2.4 ppm), confirming complete deprotection[1][3].

Synthesis of 2,5-DBH-Dithiocarbamates via Multicomponent Reaction

Derivatization of the 2,5-DBH core is frequently used to generate potent apoptotic inducers.

Step-by-Step Methodology:

  • Initiation: In an oven-dried reaction tube, mix N -Boc-DBH (1 mmol) and MgO catalyst (0.5 mmol) in 3 mL of methanol[9].

  • Dithiocarbamate Formation: Dropwise add carbon disulfide (1.5 mmol) to the stirred mixture at 0 °C. Stir for 30 minutes[9].

  • Electrophilic Addition: Slowly add the electrophilic reactant (e.g., substituted benzyl chloride, 1 mmol) and stir overnight at ambient temperature[9].

Causality of Experimental Choices: Magnesium oxide (MgO) is selected as the catalyst because it functions as a mild, heterogeneous base. Unlike stronger bases (e.g., NaOH) which can trigger unwanted hydrolysis of the Boc-protecting group, MgO selectively facilitates the nucleophilic attack of the secondary amine on CS₂ to form the dithiocarbamate intermediate without inducing side reactions[9].

Self-Validating System: The progress of the multicomponent reaction is monitored via Thin-Layer Chromatography (TLC). Post-purification, the biological integrity of the synthesized compound must be validated using a CFSE-labeling assay on human peripheral blood lymphocytes. A successful synthesis will show potent antiproliferative activity against target cancer cells while leaving healthy lymphocyte proliferation unaffected[9].

Pharmacological Applications

The 2,5-DBH scaffold has proven to be a "treasure trove" in medicinal chemistry, primarily due to its ability to modulate complex biological pathways with high selectivity[2].

Oncology: Apoptosis Induction Without Necrosis

Recent advancements have highlighted the efficacy of (1S,4S)-2,5-DBH-dithiocarbamates as potent anticancer agents. Specifically, these compounds exhibit significant antiproliferative activity against cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines[9].

Apoptosis A1 2,5-DBH Dithiocarbamate A2 Cellular Uptake (CaSki / MDA-MB-231) A1->A2 A3 Caspase-3 Activation A2->A3 A4 Apoptosis Induction A3->A4 A5 Tumor Selectivity (Healthy Lymphocytes Spared) A4->A5

Fig 2: Mechanism of apoptosis induction by 2,5-DBH dithiocarbamates in cervical cancer cell lines.

Crucially, these derivatives induce cell death exclusively through the activation of the caspase-3 apoptotic pathway, deliberately avoiding necrotic cell death. This results in a highly favorable tumor selectivity profile, sparing healthy peripheral blood lymphocytes from toxicity[9].

Central Nervous System (CNS) Therapeutics

The rigid cage of 2,5-DBH is highly effective in targeting homomeric α7 nicotinic acetylcholine receptors (nAChRs)[1]. These receptors are heavily implicated in the regulation of cognitive processes, including memory and attention. Derivatives of 2,5-DBH are currently being investigated as therapeutic agents for the treatment of cognitive deficits associated with schizophrenia and other neurodegenerative disorders[1][10]. The basicity of the bridging nitrogens, combined with the lipophilicity of the carbon cage, allows for optimal blood-brain barrier (BBB) penetration.

References

  • BOC Sciences. "CAS 5260-20-8 (2,5-DIAZABICYCLO[2.2.1]HEPTANE, DIHYDROCHLORIDE)." bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhVyIfoAYqSRiIcm9UWrz1jw3ZKPHFBOnxAoDaP2SJJwEYKFGlquYIaGN9FVIc_5cnZCvIfYBrT9vqvXJFtUKCu0t-5ErVblKBN4GwCjbilC1h-G-RoAYZNpuGmm6fILfiuClNQvGsiN9orB9hpYv9d_TQKxxuKANNUVlC8mSI_CyFSl5WjhyFaNFQMx8voZ_UPzfTwPXJPUWZcz1iXQ=]
  • RSC Publishing. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY5jiMH8FFN3ZKcjT0mGOYKlqCocQs4-OAhSg2GfeHa_6bC2J4D7-0X1qYcyvTHQBmYiBTp459LMW8y9l_WPnfSqhzOmiMnJhvBPB77Rij7hX5qlj7M--G0i1MZ1-cPtlInPhsSeAiNUJ_hFY05A8EWeUW93OHyO28]
  • Moldb. "89487-38-7 | 2,5-diazabicyclo[2.2.1]heptane;dihydrochloride." moldb.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4dBXqOO_MSljbML-ggsR_yU8O1Lcw2ZSpiLsPydD0S8ZTW1I7CR0ML2VLdJW93L_yZyC59N-VjR-iRbdrqmgJu-PdOL0RQ5ThOJCyIvObqIh-4xxmhuSUQupg-42-ETzSyE=]
  • PMC. "Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeUQhdsN2bwZbymvZ4B7k7IijIjMckb0oAZ7FQv7wM5woK_BwJ3CCHUMpWTDBQplUSjjAe9B43w0WhRWmKKn2yfBvZKu-UdohAxND9M4Zs8yrXEw9ZPpDgVxcPjeWOlAzW_WfS99-jMuN3hYA=]
  • ChemScene. "2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride." chemscene.com.[https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. "CAS 127420-27-3 | Sigma-Aldrich." sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqzpSc3W2VouovumJ0klFsD1-BxnfR0mkxWaiAd6w9KcHl0B1hqjPv9TxhruuoLZvmioHe_8NpfxYhiIpiMlyeWd7W3oQ8KJmHX9aGD3tzlGx33GWe65ThukZUJIlrh_aq4qu-ITzvih_HXo2qLSw_Ef9KsWz_RfchFS3x61gWLqGMxfh1mZSybqHJELGED7B-lwhWTSbwKG66HxogK8faqqFMMu961GgT3d89SkceievuOkpcip6pjMSU5f2aBJdRiA==]
  • ResearchGate. "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2i5QJn1IHewyjYRtJx-7pVLOQvchAUwyqaKqh-tJEPMpP0nYL_MbcdJ5zHGywBTvs6g4TplEDGsiDGO10ayZF3b_6JuyJgoa8QDOdrzYGKJJsSBBypgpu30ctQSbTdhbjiJouiJYjta8MONt-IA4h97O1wYnKZ_dOfYQHU8MUrUSLdU5eBT1dJ2OsiDrjvpuOg5xFIY8rQGZVZev7iNFtDnQl0Cw=]
  • Semantic Scholar. "2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy." semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWolToStSP3asf7jk-riTAMHR2P2G5BgzvdOBplXofOZU7d8iCLMNJfPXoXsWl8oM7hd3eV2GC4DSifT4oApqk6Ay4MGmk2SbECbvMKAK6zhWxlRPOHuBXxQxxfpyN7Plvsc4GyMBkDKNRDmP5antc6sMWaGI4GzFezkHzCa2tx4Kf-AC68p5kEg==]
  • ResearchGate. "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYgoeSchXkCb-eJ2cQl3KesCLJb23SbK-DqDIPNe5P-XEHlbWzF3N2kVonGdLOK-WPEsb6acJjxOAN7x_x7e0bRf_AAy3L-2c_5X65zvSwM6I-BTxzTZIHWLZzutxTSFw0w7kOonCSr6aHvyQ9xVRQOeOmWkg4_2NeVIKwXiCGsDi_08j6P391b4evydAGStdEowzWmuqc6V_4D9wSeTuMXSdiytXxbV28SSJteoFGao6gpdVnHq3by7KXE7zFI5Mq3BsJ5MetxQVnzIWkVnyFh48DL4mzUI0m7lhLLvgJi6ZMyTKp4nNb9hDtbHNyVxowx7EVBPvaK8PWt_xkvPdG8naKD-hivCynVSe_JppOU8t5hXZcOFycY5gLNevEwhueaGC5nH_oKG8=]
  • Accela ChemBio. "1279035-15-2 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride." accelachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeH-SBdJ1ypaplGOL4cQjScTKAdXfss3p5YD71EswumtcZp579O03g0Pbj9skxb4SsWfeqXbTcAuXQgB07hO8gCcNGycK_RT96CwlDUWkGPY-YYwjCOkY5f6ol_wNe0wRU8xUJ4jjKGy7m7onyT2EYw9ixnDrqE2X8vd4WiHPqauRhPACzk2MUpSpX]
  • Google Patents. "US20030225268A1 - Diazabicyclic CNS active agents." google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgfv-a2hOWJ0OjCzhyiXcYgCL7rpHBYO4i26BQuHPJlX8HIQ4oHbXkPOPSE4vOCFysSwfmXxTNtHvODcMeTAYexyLQRBk_lVpSRSWrwar7FA2MHd3zYpWH4ALpf99bYN2KT5soJCaLL2dIoi09IfA=]

Sources

Foundational

Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride from trans-4-Hydroxy-L-Proline: A Technical Guide

Executive Summary The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a highly valuable, conformationally restricted bioisostere of piperazine. By locking the diamine into a rigid bridged bicyclic system, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a highly valuable, conformationally restricted bioisostere of piperazine. By locking the diamine into a rigid bridged bicyclic system, medicinal chemists can predictably alter the vector of substituents, reduce the number of rotatable bonds, and often improve the metabolic stability and pharmacokinetic profile of drug candidates[1].

This whitepaper details the authoritative "chiral pool" synthetic route to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride starting from naturally occurring trans-4-hydroxy-L-proline. The guide emphasizes the mechanistic causality behind reagent selection, stereochemical inversion, and provides self-validating experimental protocols designed for scalability and high enantiomeric purity[2].

Mechanistic Rationale & Stereochemical Causality

The synthesis of the (1S,4S)-DBH core relies on the precise spatial arrangement of functional groups inherent to trans-4-hydroxy-L-proline, which possesses the (2S, 4R) absolute configuration.

To construct the [2.2.1] bridge, a nitrogen atom must be inserted between the C2-hydroxymethyl group and the C4 position. This is achieved via a double SN2 displacement using a primary amine (benzylamine).

  • Intermolecular SN2: Benzylamine first attacks the less sterically hindered primary tosylate at the C2-methyl position.

  • Intramolecular SN2: The newly formed secondary amine then undergoes a conformational shift to attack the secondary tosylate at C4.

Stereochemical Causality: The intramolecular attack at C4 results in a Walden inversion. The C4 stereocenter flips from (R) to (S), yielding the (1S, 4S) bridged bicyclic architecture[3]. If the stereochemistry of the starting material were cis-(2S, 4S), the intramolecular SN2 would be geometrically impossible due to the inability of the nucleophile to approach the anti-bonding orbital of the C4-leaving group.

Stereochemistry N1 Tritosylate (2S, 4R) N2 Intermolecular SN2 (Attack at C2') N1->N2 BnNH2 N3 Secondary Amine Intermediate N2->N3 -TsOH N4 Intramolecular SN2 (Attack at C4) N3->N4 Conformational shift N5 Bridged Core (1S, 4S) N4->N5 Inversion at C4

Mechanistic sequence of the double SN2 ring closure with stereochemical inversion.

Synthetic Strategy & Workflow

The global synthetic strategy requires orthogonal protection and activation steps to ensure the cyclization proceeds without polymerization[1].

  • N-Protection: The secondary amine of proline is protected with a tosyl (Ts) group. The robust sulfonamide survives the subsequent reductive steps and prevents the native nitrogen from interfering with the cyclization.

  • Reduction: The carboxylic acid must be reduced to a primary alcohol (prolinol) to provide the carbon framework for the bridge.

  • O-Activation: Both the primary and secondary alcohols are converted to tosylates, creating the highly reactive "tritosylate" intermediate.

  • Cyclization: Benzylamine is chosen over ammonia because its steric bulk prevents over-alkylation (polymerization), and the benzyl group serves as an easily removable orthogonal protecting group[4].

  • Global Deprotection: The N-tosyl group is removed under harsh acidic conditions, followed by palladium-catalyzed hydrogenolysis of the N-benzyl group to yield the free base, which is immediately trapped as the dihydrochloride salt.

SyntheticRoute A trans-4-Hydroxy-L-proline B N-Tosyl-trans-4-hydroxy-L-proline A->B TsCl, NaOH C N-Tosyl-4-hydroxy-L-prolinol B->C 1. MeOH/H+ 2. NaBH4 D Tritosylate Intermediate C->D TsCl, Pyridine E 2-Tosyl-5-benzyl-2,5-DBH D->E Benzylamine, Heat F 5-Benzyl-2,5-DBH E->F HBr, Phenol G 2,5-DBH Dihydrochloride F->G 1. H2, Pd/C 2. HCl(g)

Synthetic workflow for 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction completion before proceeding to the next step.

Protocol 1: Synthesis of N-Tosyl-trans-4-hydroxy-L-proline

Objective: Mask the secondary amine to prevent zwitterion formation and direct future reactivity.

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in 2M aqueous NaOH (2.5 eq) at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in diethyl ether dropwise over 1 hour.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Validation Check: Spot the aqueous layer on TLC (ninhydrin stain). The absence of a purple spot confirms complete consumption of the free amine.

  • Wash the aqueous layer with diethyl ether to remove unreacted TsCl.

  • Acidify the aqueous layer to pH 2 using concentrated HCl.

  • Self-Validation: The product will precipitate as a white solid upon acidification, confirming the loss of the basic amine group. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of N-Tosyl-4-hydroxy-L-prolinol

Objective: Convert the carboxylic acid to a primary alcohol.

  • Dissolve N-Tosyl-trans-4-hydroxy-L-proline in anhydrous methanol. Add a catalytic amount of SOCl₂ at 0 °C to form the methyl ester. Reflux for 4 hours, then concentrate in vacuo.

  • Dissolve the crude ester in anhydrous THF and cool to 0 °C.

  • Add NaBH₄ (3.0 eq) followed by the slow, dropwise addition of methanol to generate reactive alkoxyborohydride species.

  • Stir at room temperature for 15 hours.

  • Validation Check: TLC (UV active) should show the complete disappearance of the higher Rf ester spot. ¹H-NMR will reveal a new multiplet at ~3.6 ppm corresponding to the -CH₂OH protons.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol 3: Synthesis of the Tritosylate Intermediate

Objective: Activate both hydroxyl groups for nucleophilic displacement.

  • Dissolve N-Tosyl-4-hydroxy-L-prolinol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add TsCl (2.5 eq) in portions.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for 24 hours.

  • Causality Note: Pyridine acts as both solvent and base to neutralize the HCl generated, preventing acid-catalyzed side reactions.

  • Pour the mixture into ice water. The tritosylate precipitates as a solid.

  • Validation Check: ¹H-NMR must show three distinct singlet peaks at ~2.4 ppm, confirming the presence of three unique tosyl methyl groups (one N-Ts, two O-Ts).

Protocol 4: Cyclization to 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane

Objective: Construct the bridged bicyclic core via double SN2.

  • Dissolve the tritosylate (1.0 eq) in anhydrous toluene.

  • Add benzylamine (3.0 eq). The excess acts as an acid scavenger for the liberated TsOH.

  • Reflux the mixture for 12 hours.

  • Cool to room temperature, filter off the benzylamine tosylate salts, and concentrate the filtrate.

  • Purify via silica gel chromatography.

  • Validation Check: Mass spectrometry (ESI+) will show the [M+H]⁺ peak corresponding to the cyclized product. ¹H-NMR will show the collapse of the linear chain signals into the characteristic rigid, bridged core protons between 3.2–3.5 ppm[2].

Protocol 5: Global Deprotection and Salt Formation

Objective: Remove orthogonal protecting groups to yield the final DBH salt.

  • Detosylation: Dissolve the cyclized intermediate in 33% HBr in acetic acid. Add phenol (5.0 eq) as a cation scavenger to trap the cleaved tosyl carbocation[1]. Reflux for 4 hours. Concentrate and precipitate the N-benzyl-DBH hydrobromide salt with diethyl ether.

  • Debenzylation: Dissolve the intermediate in methanol/water. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 24 hours.

  • Filter through Celite to remove the catalyst.

  • Add 2M HCl in ether to the filtrate to exchange the salt and precipitate (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.

  • Validation Check: The final product is highly water-soluble. ¹H-NMR in D₂O will show a complete absence of aromatic protons, confirming successful global deprotection.

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected yields and critical analytical markers for each stage of the synthesis, providing a benchmark for researchers executing this protocol.

StepReaction PhaseReagents & ConditionsTypical YieldKey Analytical Marker (Validation)
1 N-TosylationTsCl, NaOH, H₂O, 0 °C to RT, 12h85–90%Loss of ninhydrin stain; precipitation at pH 2
2 Esterification & Reduction1. MeOH/SOCl₂2. NaBH₄, THF, RT, 15h80–85%¹H-NMR: Appearance of -CH₂OH multiplet ~3.6 ppm
3 TritosylationTsCl, Pyridine, 0 °C to RT, 24h75–80%¹H-NMR: Three distinct Ts-methyl singlets ~2.4 ppm
4 CyclizationBenzylamine, Toluene, Reflux, 12h60–70%ESI-MS: [M+H]⁺ peak for cyclized core; rigid NMR shifts
5 Detosylation33% HBr/AcOH, Phenol, Reflux, 4h80–85%¹H-NMR: Loss of one aromatic Ts group
6 Debenzylation & SaltH₂, 10% Pd/C, MeOH, then HCl(g)90–95%¹H-NMR (D₂O): Complete loss of all aromatic signals

Conclusion

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride from trans-4-hydroxy-L-proline is a masterclass in chiral pool utilization. By strategically employing orthogonal protecting groups and leveraging the innate stereochemistry of the starting material, researchers can reliably access this highly valuable rigid diamine scaffold[2],[3]. Adherence to the self-validating checkpoints outlined in this guide ensures high fidelity and scalability, critical for downstream applications in drug discovery and asymmetric catalysis.

References

  • Synthesis of (1R,4R)- and (1S,4S)-2,5-Diazabicyclo[2.2.
  • 2,5-Diazabicyclo[2.2.
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • 2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.

Sources

Exploratory

A Technical Guide to the Chiral Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Introduction (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, often abbreviated as (1S,4S)-2,5-DBH, is a conformationally constrained bicyclic diamine that has garnered significant attention as a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane, often abbreviated as (1S,4S)-2,5-DBH, is a conformationally constrained bicyclic diamine that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional architecture serves as a superior replacement for the more flexible piperazine ring, enabling precise spatial orientation of substituents and enhancing target engagement.[1][2] This unique structural feature has been exploited in the development of novel therapeutics across various disease areas, including oncology, neurological disorders, and antimicrobial research.[3] Furthermore, its chiral nature makes it a valuable ligand in the field of asymmetric catalysis.[4]

The synthesis of enantiomerically pure (1S,4S)-2,5-DBH is a non-trivial undertaking. The most established and reliable route commences from the naturally occurring and commercially available chiral building block, (S)-trans-4-hydroxyproline.[3][4] This guide provides an in-depth examination of this field-proven synthetic pathway, elucidating the rationale behind key experimental choices and offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane reveals a clear and efficient pathway originating from (S)-trans-4-hydroxyproline. The core bicyclic structure can be formed via a double intramolecular SN2 cyclization. This disconnection leads back to a protected pyrrolidine ring bearing two suitably activated hydroxyl groups. This intermediate, in turn, can be derived from the reduction of a protected hydroxyproline, which is directly available from the chiral pool.

G cluster_main Retrosynthetic Analysis Target (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Protected_DBH Protected DBH (e.g., N-Tosyl, N-Benzyl) Target->Protected_DBH Deprotection Tritosylate Tritosylate Intermediate Protected_DBH->Tritosylate Double Intramolecular S-N-2 Cyclization Diol Protected Diol Tritosylate->Diol Functional Group Interconversion (Tosylation) Hydroxyproline (S)-trans-4-Hydroxyproline Diol->Hydroxyproline Reduction & Protection

Caption: Retrosynthetic pathway for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

The Core Synthetic Pathway from (S)-trans-4-Hydroxyproline

The forward synthesis is a robust, multi-step process that leverages the inherent chirality of the starting material to construct the target molecule with high stereochemical fidelity. The initial synthesis was first documented by Portoghese et al. and has since been refined and adapted.[3][5]

Step 1: N-Protection of (S)-trans-4-hydroxyproline

The synthesis commences with the protection of the secondary amine of (S)-trans-4-hydroxyproline (10). The p-toluenesulfonyl (tosyl) group is the preferred protecting group for this transformation. This choice is strategic for several reasons:

  • Stability: The tosyl group is exceptionally robust and withstands the varied reaction conditions of the subsequent steps, including reduction and further tosylation.

  • Activation: As an electron-withdrawing group, it enhances the acidity of the N-H proton, facilitating certain reactions, and can play a role in the activation of adjacent positions if needed.[6]

  • Crystallinity: Tosylated intermediates are often highly crystalline, which facilitates their purification by recrystallization.

The N-tosylation is typically achieved by reacting hydroxyproline with tosyl chloride in an aqueous basic solution, such as sodium hydroxide.[5]

Step 2: Reduction to (2S,4R)-1-Tosyl-pyrrolidine-2,4-diol

With the amine protected, the next step is the reduction of the carboxylic acid moiety to a primary alcohol. This transformation converts the N-tosylated hydroxyproline (11) into the corresponding diol (13).[3] Lithium borohydride (LiBH₄) is an effective reagent for this reduction. It is a milder reducing agent than lithium aluminum hydride (LAH) and offers good chemoselectivity, reducing the carboxylic acid (often via an ester intermediate) without affecting the tosyl group.

Step 3: Formation of the Key Tritosylate Intermediate

This is a critical step where the two hydroxyl groups of the diol (13) are converted into good leaving groups. This is accomplished by reacting the diol with an excess of tosyl chloride in pyridine.[5] The pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The product is a tritosylate (14), where the nitrogen and both the primary and secondary alcohols are tosylated.[3] This setup is perfectly poised for the subsequent cyclization, as it installs two excellent leaving groups (tosylates) at the C2-methylene and C4 positions.

Step 4: Intramolecular Cyclization to Form the Bicyclic Core

The formation of the diazabicyclo[2.2.1]heptane core is achieved through a thermally promoted double SN2 cyclization. The tritosylate intermediate (14) is refluxed with a primary amine, typically benzylamine, in a non-polar solvent like toluene.[5] The reaction proceeds via a cascade mechanism:

  • The external amine (benzylamine) first displaces the primary tosyloxy group at the C2-methylene position.

  • The newly installed secondary amine then acts as an internal nucleophile, attacking the carbon at the C4 position and displacing the secondary tosyloxy group to form the bicyclic ring structure (15).[5]

The use of benzylamine is advantageous as the resulting N-benzyl group can be readily removed in the final deprotection step.

Step 5: Deprotection and Isolation

The final step involves the removal of both the N-tosyl and N-benzyl protecting groups to yield the target (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. This is typically accomplished in a single step via reductive cleavage. A common method involves refluxing the protected intermediate (15) in a mixture of hydrobromic acid and glacial acetic acid with red phosphorus.[3] Alternatively, catalytic hydrogenolysis over palladium on carbon can be employed for debenzylation, followed by a separate step for tosyl group removal.[3] The final product is typically isolated as its dihydrobromide or dihydrochloride salt.[3][7]

Workflow Visualization

G cluster_workflow Forward Synthesis Workflow Start (S)-trans-4-Hydroxyproline Step1 N-Tosylation Start->Step1 TsCl, NaOH Intermediate1 N-Tosyl-4-hydroxy-L-proline Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 LiBH4, THF Intermediate2 (2S,4R)-1-Tosyl-pyrrolidine- 2,4-diol Step2->Intermediate2 Step3 Di-O-Tosylation Intermediate2->Step3 TsCl, Pyridine Intermediate3 Tritosylate Intermediate Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 BnNH2, Toluene Intermediate4 5-Benzyl-2-tosyl-2,5- diazabicyclo[2.2.1]heptane Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 HBr, Acetic Acid, Red P End (1S,4S)-2,5-DBH Salt Step5->End

Caption: Forward synthesis workflow from (S)-trans-4-hydroxyproline.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a standard laboratory-scale synthesis.[3][5]

Protocol 1: Synthesis of (2S,4R)-1-(p-tolylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (11)
  • Dissolve (S)-trans-4-hydroxyproline (10) (1.0 eq) in a 2 N aqueous solution of sodium hydroxide (3.0 eq).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in diethyl ether dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 5 hours.

  • Separate the aqueous layer and wash it with diethyl ether to remove any unreacted tosyl chloride.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Synthesis of (2S,4R)-1-Tosyl-pyrrolidine-2,4-diol (13)
  • Esterification (optional but recommended): Suspend the N-tosylated acid (11) (1.0 eq) in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the reaction is complete (monitored by TLC). Neutralize, extract, and concentrate to yield the methyl ester (12).

  • Suspend the N-tosylated acid (11) or its methyl ester (12) (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) (2.5 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 7-10 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of water, followed by 1 N HCl to neutralize the excess reagent.

  • Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the diol (13) as a viscous oil or solid.

Protocol 3: Synthesis of (2S,4R)-1-Tosyl-2-((tosyloxy)methyl)pyrrolidin-4-yl 4-methylbenzenesulfonate (14)
  • Dissolve the diol (13) (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (2.5-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0-5 °C for 4 hours, then allow it to stand in a refrigerator overnight.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers successively with cold 1 N HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol).

Protocol 4: Synthesis of (1S,4S)-5-Benzyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane (15)
  • Dissolve the tritosylate (14) (1.0 eq) and benzylamine (1.2 eq) in anhydrous toluene.

  • Reflux the mixture under an inert atmosphere for 48-50 hours.

  • Cool the reaction mixture to room temperature. A precipitate of benzylamine tosylate may form.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the protected bicyclic amine (15).

Protocol 5: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide (1)
  • Combine the protected bicyclic amine (15) (1.0 eq) with glacial acetic acid, 48% hydrobromic acid, and red phosphorus.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and filter to remove excess phosphorus.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with ethanol or acetone to induce crystallization of the dihydrobromide salt.

  • Collect the solid by filtration, wash with the crystallization solvent, and dry under vacuum.

Quantitative Data Summary

The yields for each step can vary based on scale and purification methods. The following table provides representative yields based on literature reports.

StepTransformationStarting MaterialProductTypical Yield (%)Reference
1N-Tosylation(S)-trans-4-hydroxyprolineN-Tosyl-4-hydroxy-L-proline90-96%[3][5]
2ReductionN-Tosyl-4-hydroxy-L-proline(2S,4R)-1-Tosyl-pyrrolidine-2,4-diol80-86%[3]
3O-Tosylation(2S,4R)-1-Tosyl-pyrrolidine-2,4-diolTritosylate Intermediate85-90%[3][5]
4CyclizationTritosylate IntermediateProtected (1S,4S)-2,5-DBH80-86%[3][5]
5DeprotectionProtected (1S,4S)-2,5-DBH(1S,4S)-2,5-DBH Dihydrobromide75-85%[3]

Conclusion

The chiral synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from (S)-trans-4-hydroxyproline represents a classic example of leveraging the chiral pool for the efficient construction of a complex, enantiomerically pure scaffold. The pathway, involving strategic protection, functional group manipulation, and a key intramolecular cyclization cascade, is both reliable and scalable. The resulting bicyclic diamine is a highly valuable building block, providing a rigid and stereochemically defined core for the design of next-generation pharmaceuticals and novel asymmetric catalysts. This guide provides the fundamental knowledge and practical protocols necessary for its successful synthesis in a laboratory setting.

References

  • Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Dam, J., et al. (2022). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 13(11), 1283-1303. [Link]

  • Britvin, V. N., et al. (2017). The cage of 2,5-diazabicyclo[2.2.1]heptane. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1163-1166. [Link]

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1509-1514. [Link]

Sources

Foundational

Spectroscopic Characterization of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Diazabicyclo[2.2.1]heptane (DBH) is a conformationally rigid bicyclic diamine that has garnered significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diazabicyclo[2.2.1]heptane (DBH) is a conformationally rigid bicyclic diamine that has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Its constrained piperazine-like structure offers a unique scaffold for the design of novel therapeutic agents with improved target specificity and pharmacological profiles. The dihydrochloride salt of DBH is a common and stable form used in synthesis and biological screening, making a thorough understanding of its spectroscopic properties essential for its correct identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Spectroscopic Implications

The rigid, bridged structure of the 2,5-diazabicyclo[2.2.1]heptane core dictates a unique spatial arrangement of its protons and carbons, which is directly reflected in its NMR spectra. The molecule possesses a C2 axis of symmetry, which simplifies the expected spectra. Upon formation of the dihydrochloride salt, both nitrogen atoms become protonated, leading to significant changes in the electronic environment and, consequently, the chemical shifts and vibrational frequencies observed.

¹H NMR Spectroscopy: A Detailed Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,5-diazabicyclo[2.2.1]heptane dihydrochloride, the spectrum is expected to be relatively simple due to the molecule's symmetry, but rich in information regarding the stereochemical relationships between protons.

Predicted Chemical Shifts and Coupling Constants

In the dihydrochloride salt, the protonation of the nitrogen atoms leads to a significant deshielding of the adjacent protons. This is due to the electron-withdrawing inductive effect of the newly formed N⁺-H bonds. Consequently, all protons on the bicyclic framework are expected to be shifted downfield compared to the free base.

Based on data from N-substituted derivatives and general principles of amine protonation, the following assignments can be predicted for the ¹H NMR spectrum in a solvent such as D₂O:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H1, H4 (Bridgehead)3.8 - 4.2br s-These protons are adjacent to the protonated nitrogens and are expected to be significantly deshielded. The coupling to adjacent methylene protons will likely result in a broad singlet or a poorly resolved multiplet.
H2, H5 (Axial/Endo)3.4 - 3.8dJ ≈ 10-12These protons are part of the methylene bridges adjacent to the nitrogen atoms. The geminal coupling to the equatorial protons and vicinal coupling to the bridgehead protons will result in a complex splitting pattern, likely appearing as a doublet of doublets, which may simplify to a doublet depending on the dihedral angles.
H2, H5 (Equatorial/Exo)3.2 - 3.6dJ ≈ 10-12Similar to the axial protons, these will be deshielded and show geminal coupling.
H7 (Syn)2.2 - 2.6dJ ≈ 8-10This proton is on the one-carbon bridge and will be coupled to the anti-proton.
H7 (Anti)2.0 - 2.4dJ ≈ 8-10Coupled to the syn-proton.
N-H9.0 - 11.0br s-The protons on the positively charged nitrogen atoms are expected to be significantly downfield and will likely appear as a broad singlet, which will exchange with D₂O.

Causality in Experimental Choices:

The choice of a deuterated protic solvent like D₂O is crucial. It will dissolve the polar dihydrochloride salt and allow for the exchange of the acidic N-H protons, which simplifies the spectrum by removing their signals and any associated coupling. To observe the N-H protons, a solvent like DMSO-d₆ would be necessary.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride in 0.6-0.7 mL of D₂O. Ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual HDO peak (typically around 4.79 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number and electronic environment of the carbon atoms in a molecule. Due to the symmetry of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride, only three distinct carbon signals are expected.

Predicted Chemical Shifts

Similar to the protons, the carbon atoms will also be deshielded upon protonation of the adjacent nitrogen atoms. The effect is most pronounced for the carbons directly bonded to the nitrogen.

CarbonPredicted Chemical Shift (ppm)Rationale
C1, C4 (Bridgehead)60 - 65These carbons are bonded to two nitrogen atoms and are expected to be the most deshielded.
C2, C3, C5, C645 - 50These methylene carbons are adjacent to a nitrogen atom and will be significantly downfield compared to a typical alkane.
C735 - 40This bridge carbon is the most shielded as it is furthest from the electron-withdrawing ammonium groups.

Self-Validating Protocol:

To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment should be performed. This will differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons). For this molecule, DEPT-135 would show the bridgehead CH carbons as positive signals and the methylene (CH₂) carbons as negative signals.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in a single peak for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A DEPT-135 experiment should be run to confirm the multiplicity of the carbon signals.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to an internal or external standard (e.g., the solvent peak if calibrated, or a small amount of a reference compound like DSS).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying functional groups. In the case of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride, the IR spectrum will be dominated by absorptions characteristic of a secondary ammonium salt.

Key Vibrational Bands
Wavenumber (cm⁻¹)VibrationIntensityComments
3000-2700N⁺-H stretchBroad, StrongThis broad and intense absorption is characteristic of the stretching vibration of the N⁺-H bond in an ammonium salt. It often shows multiple sub-maxima.[4]
~1600-1500N⁺-H bendMedium-StrongThe asymmetric and symmetric bending vibrations of the N⁺H₂ group are expected in this region.[4]
2950-2850C-H stretchMediumAliphatic C-H stretching vibrations from the bicyclic framework.
1470-1430C-H bendMediumScissoring and bending vibrations of the methylene groups.

Expertise in Interpretation:

The most telling feature of the IR spectrum will be the broad, strong absorption in the 3000-2700 cm⁻¹ region, which is a hallmark of an ammonium salt.[4] This, in conjunction with the N⁺-H bending vibrations, provides definitive evidence for the protonation of the nitrogen atoms.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining the Molecular Mass

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Expected Mass Spectrum

Under ESI conditions, the molecule is expected to be observed as the protonated parent molecule (the dication) and/or the singly protonated molecule after loss of a proton and HCl.

  • [M+H]⁺: The singly charged species corresponding to the free base plus a proton would have an m/z of 99.1.

  • [M]²⁺: The dication would have an m/z of 49.55. The observation of this species would depend on the instrument's ability to detect low m/z ions and the stability of the dication in the gas phase.

  • [M+2H]²⁺: This is the intact dication with two protons, which would have an m/z of 50.05.

Fragmentation of the bicyclic core would likely involve the cleavage of the C-N and C-C bonds of the strained ring system.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a good signal.

  • Data Processing:

    • The software will display the mass spectrum, from which the m/z values of the observed ions can be determined.

Visualization of Spectroscopic Logic

¹H NMR Correlation Diagram

HNMR_Correlation cluster_protons Proton Types cluster_shifts Predicted Chemical Shift (ppm) H1_H4 H1, H4 (Bridgehead) shift_H1_H4 3.8 - 4.2 H1_H4->shift_H1_H4 H2_H5_ax H2, H5 (Axial) shift_H2_H5_ax 3.4 - 3.8 H2_H5_ax->shift_H2_H5_ax H2_H5_eq H2, H5 (Equatorial) shift_H2_H5_eq 3.2 - 3.6 H2_H5_eq->shift_H2_H5_eq H7_syn H7 (Syn) shift_H7_syn 2.2 - 2.6 H7_syn->shift_H7_syn H7_anti H7 (Anti) shift_H7_anti 2.0 - 2.4 H7_anti->shift_H7_anti NH N-H shift_NH 9.0 - 11.0 NH->shift_NH

Caption: Predicted ¹H NMR chemical shift correlations.

Experimental Workflow

Experimental_Workflow Sample 2,5-DBH Dihydrochloride Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR FTIR Spectroscopy (ATR or KBr) Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structural Confirmation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a critical step in its application in drug discovery and development. This technical guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. By understanding the underlying principles of how the unique bicyclic structure and the protonation of the nitrogen atoms influence the spectroscopic output, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a self-validating framework for obtaining high-quality data, ensuring the scientific integrity of any subsequent research.

References

  • Semantic Scholar. (n.d.). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2015, February 20). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0292660). Retrieved from [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from [Link]

  • RSC Publishing. (2026, January 16). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[2.2.1]heptane-2,5-dione, 1,7,7-trimethyl-. Retrieved from [Link]

  • ResearchGate. (2026, February 28). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

  • Journal of Molecular Structure. (2025, March 20). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMPPDB. (n.d.). 2, 5-Dithia-3, 6-Diazabicyclo [2.2.1] Heptane. Retrieved from [Link]

Sources

Exploratory

Commercial availability of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride

The Strategic Integration of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properti...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often requires transitioning from flat, two-dimensional heterocycles to rigid, three-dimensional architectures. This paradigm shift—often termed the "escape from flatland"—has elevated the importance of bridged bicyclic diamines. Among these, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) serves as a premier conformationally restricted bioisostere of piperazine[1][2]. As a Senior Application Scientist, I present this technical guide to detail the commercial availability, physicochemical profiling, synthetic methodologies, and pharmacological applications of 2,5-DBH dihydrochloride.

The "Escape from Flatland" Paradigm: Causality in Scaffold Selection

Piperazine is a ubiquitous structural motif in FDA-approved drugs. However, its conformational flexibility often leads to off-target toxicity, while its electron-rich nitrogen atoms are prime sites for oxidative metabolism (e.g., via CYP450 enzymes).

Substituting piperazine with the 2,5-DBH core introduces a methylene bridge that locks the diamine into a rigid boat conformation[3]. This structural causality yields three distinct advantages:

  • Vector Projection: The rigid architecture alters the spatial trajectory of attached pharmacophores, often improving binding kinetics within narrow enzymatic pockets[4].

  • Metabolic Stability: The steric hindrance provided by the bicyclic framework shields the basic amines from rapid N-dealkylation and oxidation[2].

  • Aqueous Solubility: The three-dimensional character disrupts planar molecular stacking in the solid state, lowering the crystal lattice energy and thereby enhancing aqueous solubility[1][2].

Commercial Availability and Physicochemical Profiling

The free base of 2,5-DBH is a highly hygroscopic oil, making it difficult to handle and prone to degradation. Consequently, it is commercially supplied and utilized almost exclusively as the dihydrochloride salt , which is a stable, free-flowing crystalline solid.

The compound is readily available from major chemical suppliers, often with enantiomeric purity exceeding 98%[][6]. Below is a consolidated technical profile of the commercially available material.

Table 1: Physicochemical and Commercial Specifications of 2,5-DBH Dihydrochloride

ParameterSpecification / Data
Chemical Name 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Primary CAS Number 89487-38-7[6][7] (Alternate: 5260-20-8[])
Molecular Formula C5H12Cl2N2[][6]
Molecular Weight 171.07 g/mol [][6]
SMILES C1C2CNC1CN2.Cl.Cl[]
Typical Purity ≥ 95% to 98% (HPLC/NMR)[][6]
Stereochemistry Available as (1S,4S), (1R,4R), or racemic mixtures[8][9]
Key Suppliers Sigma-Aldrich, BOC Sciences, Fluorochem, Moldb[][6][7]

Synthetic Methodology and Quality Control

While commercially available, understanding the synthetic workflow is critical for researchers needing to generate specific enantiomers (e.g., the (1S,4S) isomer) or custom derivatives. The most robust and scalable protocol utilizes natural trans-4-hydroxy-L-proline as the chiral pool starting material, dictating the final (1S,4S) stereochemistry[8][10].

Step-by-Step Protocol: Synthesis of (1S,4S)-2,5-DBH Dihydrochloride

Note: This protocol is a self-validating system. Intermediate purification and TLC monitoring are required to prevent stereochemical scrambling.

  • N-Tosylation and Esterification: Suspend trans-4-hydroxy-L-proline in water with Na2CO3 and treat with p-toluenesulfonyl chloride (TsCl). Follow with acidic methanolysis to yield the N-tosyl methyl ester[8].

  • Reduction to Prolinol: Reduce the ester to the corresponding diol using NaBH4 and BF3·etherate in anhydrous THF. Validation: Monitor via TLC until complete disappearance of the ester spot to ensure maximum yield of the prolinol intermediate[8].

  • Tritosylation: Treat the diol with an excess of TsCl in dry pyridine to tosylate both hydroxyl groups, creating excellent leaving groups for the subsequent cyclization[3][8].

  • Intramolecular SN2 Ring Closure: React the tritosylate with benzylamine under reflux. The primary amine displaces the primary tosylate, followed by an intramolecular SN2 attack on the secondary chiral center, inverting its stereochemistry and forming the bridged bicyclic system[3][8].

  • Deprotection and Salt Formation: Subject the N-benzyl-N'-tosyl intermediate to hydrogenolysis (Pd/C, H2) to remove the benzyl group, followed by strong acid hydrolysis (e.g., 30% HBr in AcOH) to cleave the tosyl group. Quench with methanolic HCl to precipitate the final 2,5-DBH dihydrochloride salt[8]. Validation: Confirm enantiomeric excess (ee) >98% using chiral HPLC (e.g., Chiralcel OD-H column)[10].

Synthesis A trans-4-hydroxy-L-proline B N-Tosylation & Esterification A->B C Reduction to Prolinol (NaBH4, BF3) B->C D Tritosylation (TsCl, Pyridine) C->D E SN2 Ring Closure (Benzylamine) D->E F Hydrogenolysis & Cleavage (Pd/C, H2, HBr/AcOH) E->F G 2,5-DBH Dihydrochloride F->G

Workflow for the synthesis of 2,5-DBH dihydrochloride from L-proline.

Pharmacological Applications and Target Pathways

The integration of 2,5-DBH into drug discovery pipelines has yielded highly potent and selective ligands across diverse therapeutic areas.

A. Kinase Inhibition (Oncology)

In the development of B-Raf kinase inhibitors (e.g., indazolylpyrazolo[1,5-a]pyrimidine analogs) and CDK4 inhibitors, the 2,5-DBH scaffold is utilized to direct the molecule's exit vector perfectly into the solvent-exposed region of the ATP-binding pocket[4]. The rigidity of the bicyclic system prevents the entropic penalty typically associated with the binding of flexible piperazines, leading to enhanced in vivo efficacy and selectivity against mutant B-Raf driven malignancies.

Pathway DBH 2,5-DBH-based B-Raf Inhibitor BRAF Mutant B-Raf Kinase DBH->BRAF Competitive Inhibition MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Inhibition of the MAPK/ERK pathway by 2,5-DBH-derived B-Raf inhibitors.

B. Sigma-2 (σ2) Receptor Ligands (Neurology)

Recent computational chemistry and crystallographic studies on the σ2R/TMEM97 complex have demonstrated that replacing a piperazine moiety with a bridged 2,5-DBH core dramatically alters receptor affinity[11][12]. The 2,5-DBH analogs achieve nanomolar affinities due to optimized hydrogen bond interactions with ASP29 and precise π-stacking interactions with TYR150 within the receptor pocket[11][12].

Handling, Storage, and Formulation Guidelines

To ensure the integrity of 2,5-DBH dihydrochloride in the laboratory, adhere to the following guidelines:

  • Storage: Store the dihydrochloride salt in a tightly sealed container at room temperature (or 2-8°C for long-term stability), protected from moisture.

  • Handling: While the salt is significantly less hygroscopic than the free base, weigh the material rapidly in ambient air or use a controlled humidity environment to prevent water absorption, which can skew stoichiometric calculations during coupling reactions.

  • Deprotection for Coupling: When utilizing Boc-protected derivatives (e.g., (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, CAS 113451-59-5), standard TFA in dichloromethane or HCl in diethyl ether provides clean deprotection without inducing ring-opening, a liability sometimes observed in highly strained spirocyclic analogs[12].

References

  • BOC Sciences. "CAS 5260-20-8 (2,5-DIAZABICYCLO[2.2.1]HEPTANE, DIHYDROCHLORIDE)." BOC Sciences.
  • Moldb. "89487-38-7 | 2,5-diazabicyclo[2.2.1]heptane;dihydrochloride." Moldb.
  • Fluorochem. "2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROCHLORIDE (CAS 89487-38-7)." Fluorochem.
  • PubMed. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." National Institutes of Health.
  • Semantic Scholar. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Semantic Scholar.
  • ResearchGate. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." ResearchGate.
  • ResearchGate. "2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities." ResearchGate.
  • RSC Publishing. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." Royal Society of Chemistry.
  • ResearchGate. "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." ResearchGate.
  • Semantic Scholar. "2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy." Semantic Scholar.
  • PMC. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." National Institutes of Health.
  • Sigma-Aldrich. "(1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane." Sigma-Aldrich.
  • Sigma-Aldrich. "(1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (Applications)." Sigma-Aldrich.

Sources

Foundational

Engineering Complexity: The Strategic Role of Diazabicyclic Compounds in Modern Organic Synthesis and Drug Discovery

As organic synthesis and medicinal chemistry evolve toward higher degrees of structural complexity, the reagents and scaffolds we employ must offer unparalleled precision. Diazabicyclic compounds—molecules characterized...

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis and medicinal chemistry evolve toward higher degrees of structural complexity, the reagents and scaffolds we employ must offer unparalleled precision. Diazabicyclic compounds—molecules characterized by a bicyclic carbon framework containing two nitrogen atoms—have transitioned from niche reagents to indispensable pillars of modern chemical architecture.

As a Senior Application Scientist, I have observed that the utility of these compounds stems from a strict structure-function causality. Whether acting as highly nucleophilic organocatalysts, non-nucleophilic superbases, or three-dimensional pharmacophores, their behavior is entirely dictated by their bicyclic geometry. This whitepaper deconstructs the mechanistic paradigms of diazabicycles, providing actionable, self-validating protocols and authoritative grounding for researchers in drug development and synthetic methodology.

Mechanistic Paradigms of Diazabicyclic Organocatalysts

The DABCO Advantage: Unhindered Nucleophilicity

1,4-Diazabicyclo[2.2.2]octane (DABCO) is the quintessential nucleophilic organocatalyst. To understand its superiority over acyclic tertiary amines like triethylamine (TEA), one must examine its geometry. In TEA, the freely rotating ethyl groups create a steric shield around the nitrogen lone pair. In contrast, DABCO’s bicyclic framework pins the alkyl chains backward, fully exposing the nitrogen lone pairs. This structural rigidity drastically lowers the activation energy for nucleophilic attack.

Redefining the Morita-Baylis-Hillman (MBH) Reaction

DABCO is most famously deployed in the [1], a premier atom-economic method for coupling activated alkenes with electrophiles. For decades, the classical mechanism assumed a simple zwitterionic intermediate. However, kinetic data in aprotic solvents revealed that the rate-determining step (RDS) is second-order in the aldehyde. McQuade and colleagues established that the reaction proceeds via a hemiacetal intermediate, where a second equivalent of aldehyde stabilizes the transition state prior to the rate-limiting deprotonation.

MBH_Mechanism A Acrylate + DABCO B Zwitterionic Enolate A->B 1,4-Addition C Aldehyde Addition B->C Fast D Hemiacetal Intermediate C->D 2nd Aldehyde Eq. E Deprotonation (RDS) D->E Slow F MBH Product E->F Elimination F->A Catalyst Recycling

Fig 1. McQuade's proposed hemiacetal mechanism for the DABCO-catalyzed MBH reaction.

Non-Nucleophilic Bases: The DBU and DBN Advantage

While DABCO is prized for its nucleophilicity, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are engineered for the exact opposite: extreme basicity with negligible nucleophilicity .

The Causality of Amidine Resonance

DBU and DBN are bicyclic amidines. When the imine-like sp2 nitrogen accepts a proton, the resulting positive charge is highly delocalized across the N=C-N π -system. This resonance stabilization pushes their pKa​ in acetonitrile to ~24, making them true organic superbases. However, because the basic lone pair is tied up in the sp2 orbital and sterically hindered by the bicyclic rings, DBU cannot easily attack electrophilic carbon centers. This makes it the ideal reagent for E2 dehydrohalogenations, where a base must abstract a proton without triggering competing SN​2 substitution.

Quantitative Comparison of Amine Bases

The following table synthesizes the critical physicochemical parameters dictating the choice of base in organic synthesis[2][3]:

CompoundStructure Type pKa​ (H₂O) pKa​ (MeCN)NucleophilicityPrimary Synthetic Role
DABCO Bicyclic Tertiary Diamine8.818.8HighNucleophilic Catalyst / Ligand
TEA Acyclic Tertiary Amine10.718.8ModerateGeneral Acid Scavenger
DBU Bicyclic Amidine13.524.3Very LowNon-Nucleophilic Superbase
DBN Bicyclic Amidine13.523.8Very LowNon-Nucleophilic Superbase

Diazabicycles as High-Value Pharmacophores

Beyond their role as reagents, diazabicyclic compounds are revolutionizing drug design. Historically, medicinal chemistry relied heavily on planar, sp2 -rich aromatic rings (like piperazine) due to the ease of cross-coupling reactions. However, this led to a high attrition rate in clinical trials due to poor aqueous solubility and off-target promiscuity.

Escaping Flatland

In 2009, Lovering et al. published the seminal [4] hypothesis, proving that increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) directly correlates with clinical success. Bridged diazabicycles (e.g., 2,5-diazabicyclo[2.2.1]heptane or bicyclo[2.2.2]diazaoctane)[5] are now the premier bioisosteres for piperazine. By forcing the diamine into a rigid, three-dimensional conformation, these scaffolds disrupt π−π stacking (improving solubility) and alter the vector of the nitrogen lone pairs, reducing liability toward Cytochrome P450 (CYP450) metabolism.

Bioisosterism A Piperazine Core (Planar, High CYP450 Liability) B Bridged Diazabicycles (e.g., 2,5-diazabicyclo[2.2.1]heptane) A->B Bioisosteric Replacement C Increased Fsp3 Character B->C D Enhanced Aqueous Solubility B->D E Improved Metabolic Stability B->E

Fig 2. Logical flow of pharmacokinetic improvements via piperazine bioisosteric replacement.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to allow for intelligent troubleshooting.

Protocol A: DABCO-Catalyzed Morita-Baylis-Hillman Reaction

Objective: Synthesis of an α -methylene- β -hydroxy ester.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aryl aldehyde (1.0 equiv, e.g., benzaldehyde) and the activated alkene (1.5 equiv, e.g., methyl acrylate) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add DABCO (0.2 equiv) in one portion. Causality: 20 mol% is optimal; lower loadings stall the reaction due to the slow rate-determining deprotonation step.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction typically requires 24–48 hours. Self-Validation: The appearance of a highly polar UV-active spot indicates the formation of the hemiacetal/product mixture.

  • Quenching: Dilute the mixture with EtOAc and wash with saturated aqueous NH4​Cl . Causality: The mildly acidic wash protonates and removes the DABCO catalyst into the aqueous layer, halting the reaction.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the pure MBH adduct.

Protocol B: DBU-Promoted E2 Dehydrohalogenation

Objective: Regioselective synthesis of an alkene from an alkyl halide.

  • Preparation: Dissolve the secondary or tertiary alkyl halide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Base Addition: Add DBU (1.5 equiv) dropwise at 0 °C. Causality: Toluene is chosen because the resulting DBU-hydrochloride salt is completely insoluble in non-polar solvents, driving the reaction forward via Le Chatelier's principle.

  • Heating: Warm the reaction to 80 °C and stir for 4 hours.

  • Work-up: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the precipitated DBU-HCl salt. Self-Validation: A dense white precipitate confirms successful proton abstraction and elimination.

  • Isolation: Wash the filtrate with 0.1 M HCl (to remove residual DBU), dry, and concentrate to yield the alkene.

References

  • Organic Chemistry Portal. Baylis-Hillman Reaction. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • García, M. et al. (2020). Isosorbide bis(methyl carbonate) synthesis from isosorbide and dimethyl carbonate: the key role of dual basic–nucleophilic catalysts. RSC Advances, 10, 18728-18739. Available at:[Link]

  • Organic Intermediate. DBU (CAS 6674-22-2): High Purity Supply & Technical Guide. Available at: [Link]

  • Perkins, J. C. et al. (2017). Further Investigation of the Intermolecular Diels–Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. The Journal of Organic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Utilizing 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Introduction and Structural Rationale The development of robust chiral architectures is a cornerstone of modern asymmetric synthesis and drug discovery. Among privileged scaffolds, the 2,5-diazabicyclo[2.2.1]heptane (2,5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The development of robust chiral architectures is a cornerstone of modern asymmetric synthesis and drug discovery. Among privileged scaffolds, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) system has emerged as a highly versatile chiral building block, ligand, and organocatalyst[1].

Unlike conformationally flexible monocyclic diamines (such as piperazine), 2,5-DBH possesses a rigid, distorted boat conformation[1]. This inherent structural rigidity locks the nitrogen atoms into a defined spatial arrangement, preventing rapid ring-flipping. When functionalized at the N2 or N5 positions, the steric bulk creates a deep, well-defined chiral pocket. In asymmetric catalysis, this pocket forces incoming electrophiles or nucleophiles to approach from a single face of the reactive intermediate (e.g., an iminium ion or enamine), thereby ensuring high stereofacial discrimination and excellent enantiomeric excess (ee)[2][3].

G N1 4-Hydroxy-L-proline (Chiral Pool Starting Material) N2 Esterification & Boc Protection N1->N2 N3 Chemoselective Reduction (Diol Formation) N2->N3 N4 Tosylation (Tritosylate Intermediate) N3->N4 N5 Cyclization with Benzylamine (Refluxing Xylene) N4->N5 N6 (1S,4S)-2,5-Diazabicyclo [2.2.1]heptane Core N5->N6

Synthetic workflow for (1S,4S)-2,5-DBH from 4-hydroxy-L-proline.

Organocatalysis in the Asymmetric Biginelli Reaction

The Biginelli reaction is a powerful multicomponent condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are critical pharmacophores. (1S,4S)-2,5-DBH derivatives act as efficient secondary amine organocatalysts in this transformation[2].

Causality of the Catalyst Design: The use of the hydrobromide salt of the 2,5-DBH derivative is not arbitrary. The acidic protons facilitate the initial condensation between the aldehyde and urea by activating the carbonyl group, while the rigid chiral diamine core directs the subsequent stereoselective attack of the enolized β-ketoester[2].

Table 1: Optimization of the Asymmetric Biginelli Reaction
Catalyst (10 mol%)Solvent SystemYield (%)Enantiomeric Excess (ee %)
(1S,4S)-2,5-DBH•2HBrMethanol7518
N-methyl-(1S,4S)-2,5-DBH•2HBrMethanol8237
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-DBH•2HBrMeOH / Isopropanol9446

Data summarizes the reaction of ethyl acetoacetate, aromatic aldehydes, and urea at ambient temperature[2].

Protocol 1: Asymmetric Biginelli Cyclocondensation

Self-Validating Methodology:

  • Preparation: Dissolve 10 mol% of the organocatalyst (e.g., (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr) in a solvent mixture of 0.5 mL methanol and 3.0 mL isopropanol[2]. Causality: The mixed solvent system balances the solubility of the highly polar urea and the hydrophobic aldehyde.

  • Reagent Addition: Sequentially add urea (0.6 mmol), the aromatic aldehyde (0.5 mmol), and ethyl acetoacetate (0.5 mmol).

  • Reaction & Monitoring: Stir the mixture at ambient temperature for up to 5 days. Monitor the reaction via TLC (CH₂Cl₂-MeOH 95:5). Validation Step: The visual precipitation of the DHPM product after 12–48 hours serves as a primary indicator of successful product formation.

  • Isolation: Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum.

  • Chiral Validation: Determine the enantiomeric purity of the isolated DHPM using chiral HPLC to confirm stereoinduction.

Solvent-Free Asymmetric Michael Additions via Multiple Catalysis

To improve the stereoselectivity of Michael additions between ketones (e.g., cyclohexanone) and nitroolefins, a multiple catalysis strategy is highly effective. By pairing a 2,5-DBH derivative with a chiral Brønsted acid co-catalyst, synergistic stereocontrol is achieved[3].

Causality of the Co-Catalyst: The addition of (R)-mandelic acid accelerates the formation of the enamine intermediate. Furthermore, the chiral acid provides secondary hydrogen-bonding interactions that rigidify the transition state, locking the nitroolefin into a specific orientation for nucleophilic attack by the enamine[3].

G A 2,5-DBH Catalyst + Ketone Substrate B Enamine Intermediate Formation A->B Acid Co-catalyst Accelerated C Stereoselective Attack on Nitroolefin B->C Rigid Scaffold Directs Face D Hydrolysis of Iminium Ion C->D D->A Catalyst Regeneration E Enantioenriched Michael Adduct D->E Product Release

Organocatalytic enamine cycle of 2,5-DBH in asymmetric Michael additions.

Table 2: Co-Catalyst Effects on Solvent-Free Michael Addition
Catalyst SystemChiral AdditiveYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
(1S,4S)-2-tosyl-2,5-DBHNone6580:2055
(1S,4S)-2-tosyl-2,5-DBH(R)-Mandelic Acid9295:5>90

Reaction of cyclohexanone with nitroolefins under optimized solvent-free conditions[3].

Protocol 2: Solvent-Free Michael Addition

Self-Validating Methodology:

  • Activation: In a reaction vial, combine cyclohexanone (2.0 mmol), (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane (10 mol%), and (R)-mandelic acid (10 mol%). Stir the mixture for 15 minutes. Causality: Pre-stirring allows the formation of the active enamine complex before the electrophile is introduced.

  • Electrophile Addition: Add the nitroolefin (0.5 mmol) directly to the neat mixture. Causality: The absence of solvent maximizes the local concentration of reactants, driving the equilibrium of enamine formation forward and adhering to green chemistry principles[3].

  • Reaction & Monitoring: Stir at a lowered temperature (e.g., 0 °C to 5 °C) to maximize stereoselectivity. Monitor the disappearance of the bright yellow nitroolefin via TLC.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Validation Step: Before column chromatography, analyze the crude mixture via ¹H NMR to validate the syn:anti diastereomeric ratio, ensuring the stereochemical integrity of the raw reaction.

Directed Metalation for Chiral Ligand Synthesis

Beyond organocatalysis, 2,5-DBH derivatives are exceptional chiral ligands for transition-metal-catalyzed reactions (e.g., the enantioselective addition of diethylzinc to aldehydes). To synthesize complex C-substituted 2,5-DBH ligands, a directed metalation strategy is utilized[4].

Protocol 3: Directed Lithiation and Electrophilic Trapping

Self-Validating Methodology:

  • Deprotonation: Dissolve the Boc-protected (1S,4S)-2,5-DBH derivative in anhydrous THF under an inert argon atmosphere. Cool the vessel to strictly -78 °C.

  • Asymmetric Induction: Slowly add the sec-butyllithium / (-)-sparteine complex dropwise. Causality: (-)-Sparteine acts as a chiral directing group that coordinates with the lithium ion, ensuring that deprotonation occurs exclusively at one specific stereoface of the rigid bicyclic ring[4].

  • Validation of Lithiation: Validation Step: Utilize a digital internal thermometer. A distinct color change (often deep yellow/orange) without a spike in internal temperature confirms the stable formation of the lithiated intermediate.

  • Electrophilic Trapping: Stir for 2 hours at -78 °C, then introduce the desired electrophile (e.g., an isocyanate or benzophenone derivative).

  • Workup: Allow the mixture to warm to room temperature, quench with water, and extract. The resulting functionalized amines can then be deprotected and utilized as bidentate chiral ligands[4].

References

  • 2,5-Diazabicyclo[2.2.
  • 2,5-diazabicyclo[2.2.
  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.

Sources

Application

The Rising Prominence of 2,5-Diazabicyclo[2.2.1]heptane in Modern Medicinal Chemistry: A Guide to Application and Synthesis

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, 2,5-diazabicyclo[2....

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a particularly valuable and privileged structural motif.[1][2][3] Its conformationally rigid framework, a significant departure from the flexible nature of its parent structure, piperazine, offers a strategic advantage in drug design. This rigidity allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to improved target engagement and a better understanding of structure-activity relationships (SAR).[1][4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It delves into the structural and physicochemical advantages of the 2,5-DBH scaffold, provides detailed synthetic protocols for its preparation, and explores its diverse applications across various therapeutic areas, with a focus on neurological disorders and oncology.

The Strategic Advantage of Conformational Constraint

The 2,5-DBH scaffold is a bridged bicyclic diamine that can be considered a constrained analog of piperazine.[1][4] Unlike the flexible chair and boat conformations of piperazine, the 2,5-DBH system is locked into a distorted boat geometry.[4] This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.

The scaffold exists as two enantiomers, (1S,4S) and (1R,4R), allowing for stereospecific interactions with chiral biological targets like receptors and enzymes.[1][4] The nitrogen atoms at positions 2 and 5 serve as versatile handles for synthetic modification, enabling the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.[1][2]

Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Core

The synthesis of enantiomerically pure 2,5-DBH derivatives is crucial for their application in medicinal chemistry. The most widely adopted and versatile starting material for this purpose is the readily available "chiral pool" amino acid, L-4-hydroxyproline.[1][4][5] This precursor allows for the stereocontrolled synthesis of both (1S,4S)- and (1R,4R)-2,5-DBH enantiomers.

Protocol 1: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane from L-4-hydroxyproline

This protocol outlines a common route to the orthogonally protected (1S,4S) enantiomer, a key intermediate for further derivatization.

Causality Behind Experimental Choices:

  • Boc Protection: The initial protection of the proline nitrogen with a tert-butyloxycarbonyl (Boc) group is essential to prevent its participation in subsequent reactions and to allow for its selective removal later.

  • Mesylation/Tosylation: Conversion of the hydroxyl group to a good leaving group (mesylate or tosylate) facilitates the subsequent intramolecular nucleophilic substitution by the nitrogen.

  • Ammonia/Amine Source: The introduction of the second nitrogen atom is achieved via an SN2 reaction, where the choice of amine can be varied to introduce substituents at the N5 position.

  • Reductive Cyclization: The final ring closure is typically achieved through reduction of a lactam intermediate or a related precursor.

  • Hydrogenolysis: When a benzyl group is used as a protecting group for the second nitrogen, it can be conveniently removed by catalytic hydrogenolysis to yield the free secondary amine, which can then be further functionalized.[6]

Step-by-Step Methodology:

  • Protection of L-4-hydroxyproline: To a solution of L-4-hydroxyproline in a suitable solvent (e.g., a mixture of water and THF), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaOH) to maintain a pH > 8. Stir at room temperature overnight. Acidify the reaction mixture and extract the N-Boc-4-hydroxyproline.

  • Activation of the Hydroxyl Group: Dissolve the product from step 1 in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C. Add a base such as triethylamine (TEA) or pyridine, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Introduction of the Second Nitrogen: The activated intermediate is then reacted with a nitrogen nucleophile. For the parent scaffold, this is often achieved by treatment with a protected ammonia equivalent or by a multi-step sequence involving an azide intermediate followed by reduction. A common strategy involves using benzylamine to introduce a readily removable protecting group.

  • Cyclization: The cyclization to form the bicyclic core is often achieved under basic conditions, which promote an intramolecular nucleophilic attack to displace the leaving group (mesylate or tosylate), forming a lactam intermediate.

  • Reduction of the Lactam: The lactam is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Deprotection and Final Protection: If a benzyl group was used, it is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). The resulting secondary amine can be selectively protected, for instance with a Boc group, to yield (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[6]

G cluster_synthesis General Synthetic Workflow for (1S,4S)-2,5-DBH A L-4-Hydroxyproline B N-Boc-4-hydroxyproline A->B Boc Protection C Activated Intermediate (e.g., Mesylate/Tosylate) B->C Activation (MsCl/TsCl) D Amine Adduct C->D Nucleophilic Substitution (e.g., Benzylamine) E Bicyclic Lactam Intermediate D->E Intramolecular Cyclization F Protected 2,5-DBH Derivative E->F Reduction (e.g., LiAlH4)

Caption: Generalized synthetic workflow for 2,5-DBH derivatives.

Medicinal Chemistry Applications: A Scaffold for Innovation

The rigid 2,5-DBH scaffold has been successfully incorporated into a multitude of biologically active molecules, demonstrating its versatility in targeting a wide range of diseases.[1][2]

Neurological Disorders: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The most prominent application of the 2,5-DBH scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, and schizophrenia.

Varenicline: A Landmark Achievement in Smoking Cessation

Varenicline (marketed as Chantix®) is a highly successful smoking cessation aid that features a complex tetracyclic structure built around a 2,5-DBH core. It acts as a partial agonist at the α4β2 subtype of nAChRs.[7][8]

  • Mechanism of Action: As a partial agonist, varenicline's mechanism is twofold. Its agonist activity provides a moderate and sustained release of dopamine, which alleviates the craving and withdrawal symptoms experienced during a quit attempt.[7][9] Simultaneously, its antagonist activity blocks nicotine from binding to the α4β2 receptors, thereby reducing the rewarding and reinforcing effects of smoking if the individual relapses.[7][9]

  • Structure-Activity Relationship (SAR): The development of varenicline was inspired by the natural product cytisine. The rigid framework of varenicline, incorporating the 2,5-DBH moiety, is critical for its high affinity and selectivity for the α4β2 nAChR.

G cluster_varenicline_moa Varenicline's Dual Mechanism of Action at α4β2 nAChR Varenicline Varenicline Receptor α4β2 nAChR Varenicline->Receptor Binds as Partial Agonist Varenicline->Receptor Blocks Nicotine Binding Dopamine Dopamine Release Receptor->Dopamine Moderate Stimulation Reward Reward Receptor->Reward Reduces Rewarding Effect of Nicotine Alleviation Alleviation Dopamine->Alleviation Alleviates Craving & Withdrawal Symptoms Nicotine Nicotine Nicotine->Receptor Binding Prevented

Caption: Varenicline's dual action at the α4β2 nAChR.

α7 nAChR Ligands

The α7 subtype of nAChRs is a target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. Biaryl substituted 2,5-DBH derivatives have been synthesized and evaluated as potent and selective α7 nAChR agonists.[10] SAR studies have revealed that the nature of the aryl groups and the linker connecting them to the 2,5-DBH core are critical for achieving high affinity and agonist activity.[10][11]

Oncology

The 2,5-DBH scaffold has also found application in the development of novel anti-cancer agents. Its rigid nature can help in optimizing interactions with kinase active sites or other protein-protein interaction surfaces.

  • B-Raf Inhibitors: Certain indazolylpyrazolo[1,5-a]pyrimidine analogs incorporating the (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane moiety have been developed as highly potent B-Raf inhibitors for the treatment of melanoma.[12][13]

  • Antiproliferative Agents: Dithiocarbamate derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have shown significant antiproliferative activity against various cancer cell lines, inducing apoptosis without causing necrosis.[6]

Other Therapeutic Areas

The versatility of the 2,5-DBH scaffold extends to other areas of drug discovery:

  • CCR2 Antagonists: For the treatment of inflammatory diseases.[12][13]

  • 11β-HSD1 Inhibitors: For managing metabolic syndrome and type 2 diabetes.[12][13]

  • Antimicrobial Research: As a core for developing new agents to combat infectious diseases.[1][2]

Quantitative Data Summary

The following table summarizes key pharmacological data for representative compounds incorporating the 2,5-DBH scaffold.

Compound/ClassTargetActivityApplicationReference
Vareniclineα4β2 nAChRKᵢ = 0.15 nM (Partial Agonist)Smoking Cessation
Biaryl 2,5-DBH derivativesα7 nAChRPotent AgonistsCognitive Disorders[10]
Dithiocarbamate 2,5-DBHCancer Cell LinesIC₅₀ = 18-28 µg/mLOncology[6]
Indazolylpyrazolo[1,5-a]pyrimidine analogsB-Raf KinasePotent InhibitorsOncology[12][13]

Experimental Protocols

Protocol 2: General Procedure for Derivatization of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

This protocol provides a general method for the N-alkylation or N-arylation of the free secondary amine of the Boc-protected 2,5-DBH scaffold.

Step-by-Step Methodology:

  • Deprotection (if starting with a di-protected scaffold): If the N5 position is protected (e.g., with a benzyl group), perform a deprotection step. For benzyl groups, this involves dissolving the compound in a solvent like methanol or ethanol and subjecting it to catalytic hydrogenation (H₂ gas, 1 atm or higher) in the presence of a catalyst such as 10% Pd/C. Monitor the reaction by TLC or LC-MS until completion. Filter off the catalyst and concentrate the filtrate to obtain the mono-protected scaffold.

  • N-Alkylation/Arylation: Dissolve (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or DCM).

  • Add a base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), to the solution.

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, depending on the reactivity of the electrophile. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted derivative.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent rigidity and stereochemical complexity provide a robust platform for the design of highly specific and potent therapeutic agents. The successful clinical translation of varenicline stands as a testament to the potential of this unique structural motif. As synthetic methodologies continue to evolve and our understanding of its SAR deepens, the 2,5-DBH core is poised to be a cornerstone of future drug discovery efforts in neurology, oncology, and beyond.

References

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. (2017). Taylor & Francis Online. [Link]

  • Discovery and development of varenicline for smoking cessation. (n.d.). PMC. [Link]

  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. (2010). PubMed. [Link]

  • Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. (2026). ResearchGate. [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. [Link]

  • Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2020). Taylor & Francis Online. [Link]

  • Varenicline (n.d.). New Drug Approvals. [Link]

  • Varenicline. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Varenicline (CHAMPIX) - Mechanism of Action | Psychopharmacology | Clinical Application. (n.d.). Psych Scene Hub. [Link]

Sources

Method

Application Notes & Protocols: Synthesis and Characterization of Novel 2,5-Diazabicyclo[2.2.1]heptane-Based CCR2 Antagonists

Introduction The C-C chemokine receptor 2 (CCR2) and its primary activating ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1), form a critical signaling axis that governs the migration of monocytes a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary activating ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1), form a critical signaling axis that governs the migration of monocytes and macrophages from the bone marrow to sites of tissue injury and inflammation.[1][2] This recruitment is a hallmark of numerous chronic inflammatory and fibrotic diseases, including diabetic nephropathy, liver fibrosis, atherosclerosis, and multiple sclerosis, making the CCL2/CCR2 pathway a highly attractive target for therapeutic intervention.[3][4][5][6]

Small molecule antagonists that can block this interaction hold immense promise. A key challenge in medicinal chemistry is the design of scaffolds that are both potent and possess favorable pharmacological properties. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a "privileged scaffold" due to its conformational rigidity and unique three-dimensional structure.[7][8] As a constrained analog of piperazine, the 2,5-DBH core can orient substituents in precise vectors, enhancing binding affinity and selectivity for the target receptor.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of a novel class of CCR2 antagonists built upon the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold. We will detail the scientific rationale behind the synthetic strategy and provide robust, step-by-step protocols for validating the biological activity of these novel compounds.

Part I: Synthesis of a Novel 2,5-DBH CCR2 Antagonist

Design Rationale & Strategy

Our strategy involves a modular approach, beginning with the synthesis of a versatile, mono-protected 2,5-DBH core. This allows for the sequential and controlled introduction of different chemical moieties at the two nitrogen positions. The design of the substituents is guided by the known structure-activity relationships (SAR) of other CCR2 antagonist classes, which often feature a combination of aromatic and lipophilic groups to occupy the receptor's binding pocket.[9]

The synthesis begins with commercially available (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, a common starting material in medicinal chemistry. One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the second nitrogen. Following this, the Boc group is removed, and the second nitrogen is functionalized. This modularity is crucial for building a library of analogs for SAR studies.

Overall Synthetic Scheme

Synthetic_Scheme A 1. (1S,4S)-2-Boc-2,5-DBH B Intermediate I A->B Step 1: Reductive Amination (e.g., 4-CF3-benzaldehyde, NaBH(OAc)3) C Intermediate II B->C Step 2: Boc Deprotection (e.g., TFA or HCl) D Final CCR2 Antagonist C->D Step 3: Amide Coupling (e.g., Carboxylic Acid, HATU, DIPEA)

Caption: General synthetic route for novel 2,5-DBH based CCR2 antagonists.

Detailed Experimental Protocol: Synthesis of Final Compound

This protocol describes a representative synthesis starting from the commercially available mono-Boc protected 2,5-DBH scaffold.

Step 1: Synthesis of tert-butyl (1S,4S)-5-(4-(trifluoromethyl)benzyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Intermediate I)

  • To the Reaction Vessel: To a solution of (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in dichloromethane (DCM, 0.1 M), add 4-(trifluoromethyl)benzaldehyde (1.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent over-reduction of the aldehyde.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield Intermediate I.

Step 2: Synthesis of (1S,4S)-N-(4-(trifluoromethyl)benzyl)-2,5-diazabicyclo[2.2.1]heptane (Intermediate II)

  • Deprotection: Dissolve Intermediate I (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.2 M). Using a strong acid like TFA is standard for the efficient cleavage of the Boc protecting group.

  • Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is typically a TFA salt.

  • Neutralization: Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield Intermediate II, which can often be used in the next step without further purification.

Step 3: Synthesis of Final CCR2 Antagonist

  • Reaction Setup: To a solution of Intermediate II (1.0 eq) in dimethylformamide (DMF, 0.1 M), add the desired carboxylic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 1.1 eq) and a coupling agent such as HATU (1.2 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the amide bond formation.

  • Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final, highly pure CCR2 antagonist.

Part II: In Vitro Characterization Protocols

A hierarchical screening cascade is essential to efficiently characterize novel antagonists. The workflow begins with assessing target binding, followed by cell-based functional assays of increasing complexity.

Characterization_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Validation A Radioligand Binding Assay B Calcium Mobilization Assay A->B Confirm Functional Blockade C Chemotaxis Assay B->C Assess Physiological Function D Thioglycollate-Induced Peritonitis C->D Evaluate In Vivo Efficacy

Caption: Hierarchical workflow for the characterization of novel CCR2 antagonists.

Protocol 1: CCR2 Radioligand Binding Assay

Principle: This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand ([¹²⁵I]-CCL2) from the CCR2 receptor. The data are used to determine the compound's binding affinity (Ki).[10]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2 (e.g., HEK293 or THP-1 cells).

  • Assay Plate Setup: In a 96-well plate, add assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Compound Addition: Add serial dilutions of the novel 2,5-DBH antagonist. Include wells for total binding (vehicle only) and non-specific binding (excess unlabeled CCL2).

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-CCL2 (typically at its Kd concentration).

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the antagonist. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.[10]

Protocol 2: Calcium Mobilization Assay

Principle: CCR2 is a Gq-coupled GPCR. Ligand binding triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[11][12] This assay measures the ability of an antagonist to block the CCL2-induced increase in intracellular Ca²⁺ using a calcium-sensitive fluorescent dye.[13][14]

Methodology:

  • Cell Preparation: Seed CCR2-expressing cells (e.g., THP-1 monocytes) into a 384-well, black-walled, clear-bottom microplate and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Fluo-4 AM) and probenecid (an anion-transport inhibitor that helps retain the dye inside the cells).[11][15]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Antagonist Pre-incubation: Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes.

  • Stimulation & Measurement: Measure the baseline fluorescence. Then, add a pre-determined EC₈₀ concentration of CCL2 to stimulate the cells and immediately begin kinetic fluorescence measurements (e.g., every second for 90 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca²⁺. Calculate the percentage of inhibition for each antagonist concentration relative to the CCL2-only control. Determine the functional IC₅₀ value by plotting the percent inhibition against the log concentration of the antagonist.

Protocol 3: Chemotaxis Assay

Principle: This assay directly measures the primary biological function of the CCL2/CCR2 axis: directed cell migration. The ability of an antagonist to inhibit the migration of monocytes towards a CCL2 gradient is quantified using a Boyden chamber or Transwell system.[16][17]

Methodology:

  • Chamber Setup: Place a polycarbonate membrane (typically 5 µm pore size for monocytes) into a multi-well chemotaxis chamber. Add chemotaxis medium containing CCL2 (at its EC₅₀ for migration) to the lower wells.[16]

  • Cell Preparation: Harvest CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells) and resuspend them in serum-free medium.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell plate.

  • Migration: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow cells to migrate through the pores towards the CCL2 gradient.

  • Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

  • Data Analysis: Count the number of migrated cells in several high-power fields under a microscope for each well. Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC₅₀ value.

Part III: In Vivo Evaluation

Protocol 4: Mouse Model of Thioglycollate-Induced Peritonitis

Principle: This is a classic and robust model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds. Intraperitoneal injection of thioglycollate broth elicits a strong recruitment of monocytes/macrophages from the circulation into the peritoneal cavity, a process heavily dependent on the CCL2/CCR2 axis.[14][18]

Methodology:

  • Animal Dosing: Administer the 2,5-DBH antagonist to mice (e.g., C57BL/6) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group. The pre-treatment time will depend on the pharmacokinetic profile of the compound.

  • Induction of Peritonitis: At the appropriate time after dosing, induce inflammation by injecting 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.[16]

  • Cell Harvest: After a set time (typically 24-72 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Cell Counting: Determine the total number of cells in the peritoneal lavage fluid for each mouse.

  • Flow Cytometry Analysis:

    • Pellet the cells from the lavage fluid by centrifugation.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Stain the cells with a cocktail of fluorescently-labeled antibodies to identify monocyte/macrophage populations (e.g., anti-CD45, anti-CD11b, anti-F4/80, and anti-Ly6C).

    • Acquire data on a flow cytometer.

  • Data Analysis: Gate on the specific immune cell populations (e.g., CD45⁺, CD11b⁺, Ly6Cʰⁱ inflammatory monocytes). Quantify the absolute number of recruited monocytes in the antagonist-treated groups and compare it to the vehicle control group. Calculate the percentage of inhibition of monocyte recruitment.

Data Summary and Visualization

Table 1: Representative Pharmacological Data for a Lead Compound
ParameterAssayResult (Hypothetical)
Binding Affinity [¹²⁵I]-CCL2 Competitive BindingKi = 5.2 nM
Functional Potency Calcium Mobilization (THP-1 cells)IC₅₀ = 15.8 nM
Functional Potency Chemotaxis (Primary Monocytes)IC₅₀ = 22.4 nM
In Vivo Efficacy Thioglycollate Peritonitis (% Inhibition @ 10 mg/kg)75% reduction in monocyte recruitment
CCR2 Signaling Pathway and Point of Antagonism

CCR2_Signaling CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein Gαq / Gβγ CCR2->G_Protein Activates Antagonist 2,5-DBH Antagonist Antagonist->CCR2 Blocks PLC PLC G_Protein->PLC Activates Chemotaxis Chemotaxis (Cell Migration) G_Protein->Chemotaxis Other Pathways (e.g., PI3K/Akt) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->Chemotaxis Leads to

Caption: The CCL2/CCR2 signaling cascade leading to calcium mobilization and chemotaxis.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a highly promising starting point for the development of novel, potent, and selective CCR2 antagonists. Its rigid structure provides a fixed anchor to explore chemical space and optimize interactions within the CCR2 binding pocket. The detailed protocols provided in this application note offer a robust and validated framework for the synthesis and comprehensive pharmacological characterization of such compounds, from initial target binding to functional in vitro and in vivo validation. By following this systematic approach, researchers can efficiently identify and advance lead candidates for the treatment of a wide range of inflammatory and fibrotic diseases.

References

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Signal Transduction and Targeted Therapy.
  • Dual Role of CCR2 in the Constitution and the Resolution of Liver Fibrosis in Mice.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases.
  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent.
  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflamm
  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
  • Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. Frontiers in Immunology.
  • A Head-to-Head Comparison of CCR2 Antagonists: A Guide for Researchers. Benchchem.
  • CCR2 Signaling Promotes Brain Infiltration of Inflammatory Monocytes and Contributes to Neuropathology during Cryptococcal Meningoencephalitis. mBio.
  • Application Notes and Protocols for CCR2 Antagonist 4 in Monocyte Migr
  • Role of CCR2 in inflammatory conditions of the central nervous system.
  • Reproducibility of CCR2 Antagonist Effects: A Compar
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. Journal of Immunological Methods.
  • CCR2 Antagonists for the Treatment of Diseases Associated with Inflamm
  • Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction.
  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv.
  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.
  • CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. PLOS One.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
  • Chemokine Protocols. Almac Group.
  • CCR2 antagonists.
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
  • Immuno-Oncology T Cell-Mediated Chemotaxis Assay.
  • Design, Synthesis, and Structure-Activity Relationship of Novel CCR2 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. PMC.
  • The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct p
  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry.
  • Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors.
  • (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.

Sources

Application

Application Note: 2,5-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Organocatalysis

Introduction & Rationale The quest for highly stereoselective and environmentally benign chemical transformations has driven the rapid evolution of organocatalysis. Among the privileged scaffolds utilized in modern synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The quest for highly stereoselective and environmentally benign chemical transformations has driven the rapid evolution of organocatalysis. Among the privileged scaffolds utilized in modern synthetic chemistry, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a structurally robust and highly versatile framework. Originally recognized for its conformational rigidity in medicinal chemistry, the1[1].

Unlike flexible piperazines, the bridged bicyclic nature of 2,5-DBH drastically restricts the degrees of freedom in the transition state. This rigidity minimizes transition-state entropy, which is the primary causal factor for its high stereocontrol. Furthermore, the inherent C2​ -symmetry potential and the ability to selectively functionalize the N2 and N5 positions allow researchers to fine-tune the electronic and steric properties of the catalyst for specific reaction microenvironments.

Mechanistic Insights: The Causality of Stereocontrol

Secondary amine organocatalysts typically operate via enamine or iminium ion activation modes. When utilizing 2,5-DBH derivatives, the steric bulk of substituents at the N2 or N5 positions (e.g., tosyl, benzyl, or specific chiral auxiliary groups) creates a highly defined chiral pocket.

When a ketone substrate binds to the secondary amine of the catalyst, it forms a chiral enamine. The rigid framework of the 2,5-DBH forces the approaching electrophile to attack exclusively from the least sterically hindered face. To further amplify this stereocontrol, researchers often employ a multiple catalysis strategy . For example, introducing a chiral co-catalyst like (R)-mandelic acid alongside (1S,4S)-2-tosyl-2,5-DBH provides dual activation: the chiral acid protonates the electrophile (e.g., a nitroolefin) while forming a tightly organized, 2[2].

EnamineCycle Ketone Ketone Substrate Enamine Chiral Enamine Intermediate (Rigid Boat Conformation) Ketone->Enamine + Catalyst Catalyst (1S,4S)-2,5-DBH Catalyst Catalyst->Enamine CC_Bond Stereoselective C-C Bond Formation (Steric Shielding) Enamine->CC_Bond + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->CC_Bond Iminium Iminium Intermediate CC_Bond->Iminium Iminium->Catalyst Catalyst Regeneration Product Enantioenriched Product Iminium->Product Hydrolysis Hydrolysis Hydrolysis (H2O) Hydrolysis->Iminium

Catalytic cycle of 2,5-DBH mediated enamine formation and stereoselective electrophilic attack.

Key Applications & Quantitative Performance

The versatility of 2,5-DBH derivatives is demonstrated across various complex reaction classes, ranging from carbon-carbon bond formations to multicomponent heterocycle syntheses.

  • Asymmetric Michael Addition: Utilizing (1S,4S)-2-tosyl-2,5-DBH with (R)-mandelic acid under solvent-free conditions yields excellent stereoselectivity, 2[2].

  • Enantioselective Biginelli Reaction: The hydrobromide salt, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-DBH·2HBr, effectively catalyzes the3[3].

  • Asymmetric Diels-Alder & Diethylzinc Additions: Dimeric 2,5-DBH derivatives act as powerful chiral ligands when4[4].

Table 1: Summary of Organocatalytic Performance of 2,5-DBH Derivatives
Reaction TypeCatalyst SystemSubstratesKey Performance Metrics
Asymmetric Michael Addition (1S,4S)-2-tosyl-2,5-DBH + (R)-Mandelic AcidCyclohexanone + NitroolefinsExcellent Yield, High dr and ee%
Biginelli Cyclocondensation (1S,4S)-2-[(R)-1-phenylethyl]-2,5-DBH·2HBrAldehydes + Ethyl acetoacetate + UreaUp to 94% Yield, 46% ee
Diethylzinc Addition Diamine 30 (2,5-DBH derivative)Aldehydes + DiethylzincUp to 92% ee
Asymmetric Diels-Alder Dimeric 2,5-DBH derivative 8 + Cu(OTf)₂Cyclopentadiene + 3-acryloyloxazolidin-2-one95:5 endo/exo ratio, 72% ee
Asymmetric Amination Bifunctional 2,5-DBH derivative 12Ethyl α-phenyl-α-cyano acetateExcellent Yield, 40% ee

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent-Free Asymmetric Michael Addition of Cyclohexanone to Nitroolefins

Self-Validating Design: This protocol uses solvent-free conditions to maximize reaction kinetics and relies on low temperatures to suppress the racemic background reaction, ensuring the ee% is exclusively catalyst-driven.

Step 1: Catalyst Preparation

  • Weigh 10 mol% of (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane and 10 mol% of (R)-mandelic acid.

  • Causality Checkpoint: The 1:1 ratio of amine to chiral acid is critical. The acid acts as a co-catalyst, forming a synergistic hydrogen-bonding network that orchestrates the stereochemical approach of the nitroolefin.

Step 2: Reagent Mixing (Solvent-Free)

  • In a thoroughly dried vial, combine the nitroolefin (1.0 equiv) and cyclohexanone (excess, typically 5-10 equiv).

  • Causality Checkpoint: Using cyclohexanone as both the reactant and the liquid medium eliminates the need for external solvents, increasing the effective molarity of the substrates and driving the equilibrium toward enamine formation.

Step 3: Incubation and Stereocontrol

  • Stir the mixture at a lowered temperature (e.g., 0 °C to -15 °C) for 24-48 hours.

  • Causality Checkpoint: Lowering the temperature decreases the kinetic energy of the system, preventing non-selective background reactions and amplifying the energy difference between the diastereomeric transition states.

Step 4: Validation & Quality Control

  • Monitor the reaction via TLC (Hexanes/EtOAc). Once the nitroolefin is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Run a parallel reaction using a racemic secondary amine (e.g., pyrrolidine) to generate a racemic standard. Compare the chiral HPLC traces to accurately calculate the enantiomeric excess (ee%).

Workflow Prep 1. Catalyst Preparation (1S,4S)-2-tosyl-2,5-DBH + (R)-Mandelic Acid Mix 2. Reagent Mixing Cyclohexanone + Nitroolefin (Solvent-Free) Prep->Mix React 3. Reaction Incubation Lowered Temperature to enhance ee% Mix->React Monitor 4. TLC/HPLC Monitoring Track conversion & stereoselectivity React->Monitor Purify 5. Flash Chromatography Isolate Michael Adduct Monitor->Purify Analyze 6. Data Analysis Yield, dr, and ee% determination Purify->Analyze

Step-by-step workflow for the solvent-free asymmetric Michael addition using a co-catalyst system.

Protocol B: Enantioselective Biginelli Cyclocondensation

Self-Validating Design: This multicomponent reaction (MCR) utilizes a hydrobromide salt catalyst to stabilize the iminium intermediate, preventing catalyst degradation and ensuring reproducible yields.

Step 1: Reaction Setup

  • In a reaction vessel, dissolve the aromatic aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv) in methanol.

  • Add 10 mol% of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr.

  • Causality Checkpoint: The use of the ·2HBr salt is intentional; the mild acidity facilitates the initial condensation between the aldehyde and urea to form an acyliminium ion, which is the key electrophile in the Biginelli mechanism.

Step 2: Cyclocondensation

  • Stir the mixture at room temperature or under optimized mild microwave irradiation (e.g., 45 °C, 6-7 W).

  • Causality Checkpoint: Microwave irradiation can accelerate the reaction, but temperature must be strictly controlled to prevent the erosion of enantioselectivity caused by thermal racemization.

Step 3: Isolation and Analysis

  • Concentrate the solvent under reduced pressure. Purify the crude 3,4-dihydropyrimidin-2(1H)-one (DHPM) via flash column chromatography (CH₂Cl₂/MeOH 95:5).

  • Determine the yield and measure the ee% using chiral HPLC against a known standard.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC (NIH).1

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane. De Gruyter / Portico.2

  • Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar / ARKIVOC.3

  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. ResearchGate / Eur. J. Org. Chem.4

Sources

Method

Harnessing the Power of Rigidity and Chirality: 2,5-Diazabicyclo[2.2.1]heptane Derivatives as Organocatalysts in the Asymmetric Biginelli Reaction

An Application Guide for Researchers Abstract The Biginelli reaction, a cornerstone of multicomponent reactions, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance. The increasing demand for enantiomerically pure DHPMs has driven the development of novel asymmetric catalytic systems. This application note details the use of chiral 2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives as effective organocatalysts for the enantioselective Biginelli reaction. We explore the mechanistic rationale for their catalytic efficacy, provide detailed, field-tested protocols for their application, and present data on their performance. The unique, conformationally rigid structure of the DBH scaffold offers a robust platform for inducing stereoselectivity, presenting a valuable tool for medicinal chemists and drug development professionals.

**1. Introduction: The Imper

Application

Application Note: Design, Synthesis, and Evaluation of Tetrahydroisoquinoline (THIQ)-Based CXCR4 Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Medicinal Chemistry, Assay Development, and Pharmacokinetics Introduction and Scientific Rationale The chemokine recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Medicinal Chemistry, Assay Development, and Pharmacokinetics

Introduction and Scientific Rationale

The chemokine receptor CXCR4 is a class A G-protein-coupled receptor (GPCR) that, along with its cognate ligand CXCL12 (stromal cell-derived factor-1, SDF-1), coordinates critical physiological processes including hematopoietic stem cell (HSC) homing, leukocyte trafficking, and embryonic development [1]. Pathologically, the CXCL12-CXCR4 axis is hijacked in two major arenas: it serves as a primary co-receptor for T cell-tropic (X4) HIV-1 viral entry, and it is overexpressed in over 48 human cancers, driving tumor survival, angiogenesis, and metastasis [2].

While the macrocyclic bicyclam AMD3100 (Plerixafor) successfully validated CXCR4 as a therapeutic target, its clinical utility is limited by a lack of oral bioavailability and dose-limiting toxicities, necessitating subcutaneous administration. To overcome these limitations, de novo hit-to-lead campaigns have prioritized small-molecule scaffolds. The 1,2,3,4-tetrahydroisoquinoline (THIQ) chemotype has emerged as a privileged scaffold, offering a chiral linkage that exploits unique, high-affinity contacts within the CXCR4 binding pocket [1].

First-generation THIQ leads, such as TIQ-15 , demonstrated excellent in vitro potency and oral bioavailability (F = 63%) but suffered from high microsomal clearance and potent inhibition of Cytochrome P450 2D6 (CYP2D6), raising the risk of severe drug-drug interactions [3]. Subsequent multiparameter optimization yielded second-generation THIQ derivatives (e.g., Compound 25o ), which successfully attenuated basicity and rigidified side-chains to deliver picomolar potency, exceptional metabolic stability, and negligible CYP liability [3, 4].

Mechanistic Overview: CXCR4 Signaling and Antagonism

THIQ derivatives function as competitive allosteric antagonists. By occupying the transmembrane binding pocket of CXCR4, they sterically occlude CXCL12 binding. This prevents the conformational shift required for Gαi-protein coupling and subsequent β -arrestin recruitment.

Causality in Pathway Inhibition:

  • Gαi Blockade: Prevents the inhibition of adenylate cyclase, stabilizing intracellular cAMP levels.

  • Phospholipase C (PLC) Inhibition: Halts the cleavage of PIP2 into IP3, directly suppressing the rapid release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

  • Functional Outcome: The suppression of these secondary messengers paralyzes CXCL12-directed chemotaxis, halting cancer cell metastasis and preventing the membrane fusion required for HIV-1 entry.

CXCR4_Signaling CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi Protein Activation CXCR4->G_protein Activates Arrestin β-Arrestin Recruitment CXCR4->Arrestin Recruits THIQ THIQ Antagonist (e.g., TIQ-15, 25o) THIQ->CXCR4 Blocks (Competitive) AC Adenylate Cyclase Inhibition G_protein->AC Inhibits Ca ↑ Intracellular Ca2+ Flux G_protein->Ca Triggers cAMP ↓ cAMP Levels AC->cAMP Response Tumor Metastasis & HIV Entry Ca->Response Promotes Arrestin->Response Internalization

Figure 1: Mechanism of action of THIQ-based CXCR4 antagonists blocking CXCL12-induced signaling.

Synthetic Workflow and Medicinal Chemistry Strategy

The preparation of THIQ-based CXCR4 antagonists relies on a modular synthetic approach that allows for late-stage diversification. The core strategy involves the reductive amination of a Boc-protected tetrahydroisoquinoline ketone with a chiral amine (e.g., (R)-1-(4-methoxyphenyl)ethan-1-amine), establishing the critical stereocenter required for receptor affinity [2].

Synthesis_Workflow Ketone Boc-Protected THIQ Ketone RedAmin Reductive Amination (STAB-H, AcOH) Ketone->RedAmin Amine Chiral Amine Auxiliary Amine->RedAmin Int1 Secondary Amine Intermediate RedAmin->Int1 Deprotect Boc Deprotection (TFA/DCM) Int1->Deprotect Int2 Primary Amine Intermediate Deprotect->Int2 Alkylation N-Alkylation / Coupling Int2->Alkylation Final Optimized THIQ CXCR4 Antagonist Alkylation->Final

Figure 2: Modular synthetic workflow for generating THIQ-based CXCR4 antagonists.

Experimental Protocols

The following protocols outline a self-validating system: synthesizing the compound, verifying its functional target engagement, and confirming its metabolic stability.

Protocol A: Synthesis of the THIQ Core via Reductive Amination

Objective: To synthesize the chiral secondary amine intermediate with high diastereoselectivity.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the Boc-protected THIQ ketone (1.0 eq) and the chiral amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). Causality: The acid catalyzes the formation of the intermediate iminium ion, which is necessary for the subsequent reduction step.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add Sodium triacetoxyborohydride (STAB-H) (1.5 eq) in single portion. Causality: STAB-H is a mild reducing agent that selectively reduces the iminium ion without reducing the starting ketone, thereby preventing the formation of unwanted alcohol byproducts.

  • Reaction Monitoring: Stir overnight at room temperature. Monitor completion via LC/MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the diastereomerically pure secondary amine.

Protocol B: In Vitro Functional Validation (Calcium Mobilization Assay)

Objective: To quantify the antagonist's ability to block CXCL12-induced intracellular calcium flux.

  • Cell Preparation: Seed Chem-1 cells stably expressing human CXCR4 into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL/well of Calcium-6 assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is a critical addition; it inhibits multidrug resistance proteins (e.g., MRP1) present in the cell membrane, preventing the efflux of the fluorescent calcium indicator dye and ensuring a stable baseline signal.

  • Compound Incubation: Add 10 µL of the THIQ antagonist (serially diluted in assay buffer) to the wells. Incubate for 30 minutes at 37°C to allow the antagonist to reach binding equilibrium with the CXCR4 receptors.

  • Agonist Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of CXCL12 (final concentration EC80​ , typically ~5 nM) and immediately record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the IC50​ by plotting the maximum fluorescence peak height against the log concentration of the antagonist using non-linear regression.

Protocol C: ADME Profiling (Microsomal Stability Assay)

Objective: To ensure the structural modifications successfully mitigated first-pass metabolism.

  • Incubation Mixture: In a 96-well plate, combine human or mouse liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the THIQ test compound.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron donor required for Cytochrome P450 enzymatic activity. Without it, Phase I metabolism cannot occur.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer a 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Data Presentation: Comparative Profiling

The evolution from first-generation macrocycles to second-generation THIQs demonstrates a clear trajectory of optimizing drug-like properties while maintaining target affinity. Table 1 summarizes the multiparameter optimization success, highlighting how structural rigidification and basicity attenuation in Compound 25o resolved the CYP2D6 and metabolic liabilities of TIQ-15[3, 4].

Table 1: Comparative Pharmacological and ADME Profiles of CXCR4 Antagonists

CompoundCXCR4 Functional IC50​ (nM)CYP2D6 Inhibition IC50​ (µM)Mouse Microsomal T1/2​ (min)Oral Bioavailability (F%)Key Structural Feature
AMD3100 ~15 - 40> 30> 60< 10%Bicyclam macrocycle
TIQ-15 150.5 (High Liability)< 10 (Rapid Clearance)63%Chiral THIQ core
Compound 12a 22> 1035N/AReduced basicity
Compound 25o 8> 20 (Low Liability)> 60 (Stable)~50%Rigidified side-chain

Note: Data represents aggregated in vitro and in vivo findings from hit-to-lead optimization campaigns[1, 3, 4].

Conclusion

The utilization of the 1,2,3,4-tetrahydroisoquinoline scaffold represents a significant leap forward in the development of CXCR4 antagonists. By applying rational medicinal chemistry principles—specifically the attenuation of amine basicity and the rigidification of flexible side-chains—researchers have successfully decoupled CXCR4 potency from CYP2D6 inhibition and rapid microsomal clearance. The protocols and synthetic strategies outlined in this note provide a robust, self-validating framework for the continued exploration and development of THIQ-based therapeutics in oncology and virology.

References

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists with Favorable ADME Properties Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-Diazabicyclo[2.2.1]heptane Products

Welcome to the technical support center for the purification of 2,5-diazabicyclo[2.2.1]heptane (DBH) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are act...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-diazabicyclo[2.2.1]heptane (DBH) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile and conformationally rigid scaffold.[1][2] As a rigid analog of piperazine, the DBH core is increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of therapeutic candidates.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of DBH-containing molecules. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your critical compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the workup and purification of reactions involving 2,5-diazabicyclo[2.2.1]heptane and its derivatives.

Issue 1: Poor Separation of the Desired Product from Starting Materials or Basic Impurities

Question: I'm having trouble separating my N-substituted DBH product from unreacted DBH starting material and other basic byproducts using standard silica gel chromatography. What's causing this and how can I improve the separation?

Answer: This is a frequent challenge when working with basic compounds like amines on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic nitrogen atoms in your product and impurities, causing significant streaking, poor resolution, and sometimes irreversible adsorption to the stationary phase.

Causality: The lone pairs on the nitrogen atoms of the DBH scaffold act as Lewis bases, interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing and difficulty in achieving baseline separation, especially when the polarity difference between your product and basic impurities is minimal.

Solutions:

  • Acid/Base Extraction: This is often the most effective first step in a workup to remove the majority of basic or acidic impurities before chromatography.[4]

    • Principle: By treating the organic mixture with an aqueous acid (e.g., 1M HCl), basic compounds like unreacted DBH will be protonated to form water-soluble ammonium salts.[5][6][7] These salts will partition into the aqueous layer, which can then be separated from the organic layer containing your likely less basic (if N-substituted) product.[5][6]

    • Protocol:

      • Dissolve your crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a dilute acid solution (e.g., 10% HCl).[5]

      • Shake the funnel vigorously, venting frequently.

      • Allow the layers to separate. The aqueous layer will contain the protonated amine impurities.

      • Drain the aqueous layer. Repeat the wash with the acidic solution if necessary.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Treated Silica Gel: If chromatography is still necessary, you can modify the stationary phase to reduce unwanted interactions.

    • Triethylamine (TEA) Additive: Adding a small amount of a volatile base like triethylamine (typically 0.1-1%) to your mobile phase can help to saturate the acidic sites on the silica gel. This minimizes the interaction of your basic product with the stationary phase, leading to sharper peaks and better separation.

    • Basic Alumina: As an alternative to silica, basic alumina can be a more suitable stationary phase for the purification of basic compounds.[8]

  • Reverse-Phase Chromatography: For more polar DBH derivatives, reverse-phase chromatography (e.g., C18) can be an excellent alternative. The separation is based on hydrophobicity rather than polarity, which can be advantageous for separating compounds with similar basicity but different alkyl or aryl substituents.

Issue 2: Formation of Water-Soluble Side Products Complicating Extraction

Question: My crude product mixture contains highly polar, water-soluble impurities, such as quaternary ammonium salts, which are difficult to remove by standard extraction. How can I isolate my desired product?

Answer: The formation of quaternary ammonium salts is a common side reaction, particularly in N-alkylation reactions where over-alkylation can occur.[9] These salts are highly polar and often water-soluble, making them challenging to separate from a water-soluble product or during an aqueous workup.

Causality: The secondary amine of a mono-substituted DBH derivative can undergo a second alkylation, leading to the formation of a permanently charged quaternary ammonium salt.[9]

Solutions:

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful technique to isolate it from highly soluble impurities. The key is to find a solvent system in which your product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the quaternary salt remains soluble.

  • Salt Precipitation: You can sometimes selectively precipitate your desired amine product as a salt. By dissolving the crude mixture in a minimal amount of a suitable solvent and adding an acid (e.g., HCl in ether or dioxane), the amine product can often be precipitated as its hydrochloride salt, leaving the more soluble quaternary salt in solution.[10] The precipitated salt can then be collected by filtration and, if necessary, neutralized back to the free base.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed. A cation-exchange resin can be used to bind the positively charged quaternary ammonium salt, allowing the neutral or less basic product to be eluted.

Issue 3: Difficulty in Achieving Final Purity by Recrystallization

Question: I've attempted to purify my solid DBH derivative by recrystallization, but I'm still seeing persistent impurities in my NMR spectrum. What can I do to improve the purity?

Answer: While recrystallization is a powerful technique, its success is highly dependent on the choice of solvent and the nature of the impurities.

Causality: If the impurities have similar solubility profiles to your desired product in the chosen solvent system, they will co-crystallize, leading to poor purification.

Solutions:

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial.

    • Single Solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) at both room temperature and at the solvent's boiling point.

    • Solvent-Antisolvent Systems: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling often traps impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, will promote the formation of purer crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography method for purifying N-Boc protected 2,5-diazabicyclo[2.2.1]heptane derivatives?

A1: For N-Boc protected DBH derivatives, standard silica gel column chromatography is often effective. The Boc protecting group reduces the basicity of the nitrogen it is attached to, which in turn lessens the strong interactions with the acidic silica gel.[11] A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane.

Q2: How can I monitor the progress of my column chromatography purification of a DBH derivative?

A2: Thin-layer chromatography (TLC) is the most common method. It's advisable to use a visualization technique that is sensitive to amines.

  • Ninhydrin Stain: This is excellent for visualizing primary and secondary amines, which will appear as colored spots (often purple or yellow) upon heating.[10]

  • Potassium Permanganate Stain: This is a good general-purpose stain that will visualize most organic compounds that can be oxidized.

  • UV Light: If your DBH derivative contains a UV-active chromophore (e.g., an aromatic ring), it can be visualized under a UV lamp on TLC plates containing a fluorescent indicator.

Q3: My 2,5-diazabicyclo[2.2.1]heptane product is an oil. What purification techniques are most suitable?

A3: For oily products, column chromatography is the primary method of purification.[12] If the oil is volatile, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) may also be an option.[13] Acid/base extraction should still be used as a preliminary purification step to remove acidic or basic impurities.[4]

Q4: I need to determine the enantiomeric purity of my chiral 2,5-diazabicyclo[2.2.1]heptane derivative. What is the best way to do this?

A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.[14] This technique allows for the direct separation of enantiomers.[14] An alternative indirect method involves derivatizing the diamine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]

Q5: Are there any specific safety precautions I should take when working with 2,5-diazabicyclo[2.2.1]heptane and its derivatives?

A5: Yes. As with all chemicals, you should consult the Safety Data Sheet (SDS) for your specific compound. Amines can be corrosive and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols & Data

Protocol: Acid/Base Extraction for Purification of a Crude N-Substituted DBH Product

This protocol outlines the steps for removing unreacted 2,5-diazabicyclo[2.2.1]heptane and other basic impurities from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable volume of DCM or EtOAc (e.g., 10 mL per gram of crude material).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Allow the layers to fully separate.

  • Drain the lower aqueous layer into a flask.

  • Repeat the wash of the organic layer with 1 M HCl if significant basic impurities are still present (as determined by TLC).

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove the majority of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer to absorb any remaining water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the purified product.

Data Summary Table: Common Purification Techniques
TechniqueBest ForKey ConsiderationsTroubleshooting Tips
Acid/Base Extraction Removing acidic or basic impurities from a neutral or less basic/acidic product.[4]Choice of acid/base strength is critical to avoid unwanted reactions.[4]Emulsion formation can be broken by adding brine.
Silica Gel Chromatography Separating compounds based on polarity.[8]Basic compounds can streak; consider adding a base (e.g., TEA) to the eluent or using basic alumina.[10]If product is not eluting, increase the polarity of the mobile phase.
Recrystallization Purifying solid compounds from soluble or less soluble impurities.[3]Solvent selection is paramount for good recovery and purity.Slow cooling and seeding can improve crystal quality.
Distillation Purifying volatile liquids or low-melting solids.Requires thermal stability of the compound. Best performed under reduced pressure for high-boiling compounds.Ensure the vacuum is stable to prevent bumping.

Visualized Workflows

Workflow for General Purification of a DBH Derivative

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Crude_Mixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude_Mixture->Dissolve Extraction Acid/Base Extraction Dissolve->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Primary Method Distillation Distillation (if liquid) Dry_Concentrate->Distillation Alternative Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Further Purification Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General purification workflow for DBH products.

Decision Tree for Troubleshooting Chromatography Issues

Chromatography_Troubleshooting Start Poor Separation in Chromatography? Streaking Are peaks streaking/tailing? Start->Streaking Add_Base Add 0.1-1% Triethylamine to Mobile Phase Streaking->Add_Base Yes No_Separation No separation between spots? Streaking->No_Separation No Use_Alumina Use Basic Alumina as Stationary Phase Add_Base->Use_Alumina Still streaking Good_Separation Good Separation Add_Base->Good_Separation Resolved Use_Alumina->Good_Separation Change_Solvent Change Mobile Phase Polarity (TLC screening) No_Separation->Change_Solvent Yes No_Separation->Good_Separation No Reverse_Phase Consider Reverse-Phase HPLC Change_Solvent->Reverse_Phase Still no separation Change_Solvent->Good_Separation Resolved Reverse_Phase->Good_Separation

Caption: Troubleshooting poor chromatography separation.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Retrieved from [Link]

  • Evaluation of (+)-Sparteine-like Diamines for Asymmetric Synthesis. (n.d.). Amazon AWS. Retrieved from [Link]

  • Acid base extraction. (2020, July 23). YouTube. Retrieved from [Link]

  • Amines Analysis of diamines on wide-bore column. (n.d.). Agilent. Retrieved from [Link]

  • Ambast, P. K., et al. (2026, January 16). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Retrieved from [Link]

  • Liquid chromatographic separations of dihydroxybenzenes with silica, diamine, and cobalt complex-bonded phase columns. (n.d.). American Chemical Society. Retrieved from [Link]

  • Portoghese, P. S., & Mikhail, A. A. (n.d.). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes 1. ACS Publications. Retrieved from [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane. (n.d.). PubChem. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. (n.d.). PubChem. Retrieved from [Link]

  • bicyclo[2.1.0]pentane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • Ambast, P. K., et al. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Retrieved from [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. (n.d.). Semantic Scholar. Retrieved from [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (2026, February 28). ResearchGate. Retrieved from [Link]

  • Cui, B., et al. (2015, February 20). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Retrieved from [Link]

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting protein purification? (2013, February 24). ResearchGate. Retrieved from [Link]

  • WEBINAR — Expert Coffee Chats — Chromatography and Protein Purification. (2020, September 2). YouTube. Retrieved from [Link]

Sources

Optimization

Stability issues of 2,5-diazabicyclo[2.2.1]heptane under acidic conditions

Core Mechanistic Overview The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a rigidified piperazine bioisostere locked in a distorted boat conformation[1]. While this architecture provides exceptional conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanistic Overview

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a rigidified piperazine bioisostere locked in a distorted boat conformation[1]. While this architecture provides exceptional conformational rigidity and favorable three-dimensional vectors for drug discovery[1], it introduces substantial stereoelectronic ring strain. Under strongly acidic conditions, protonation of the bridgehead-adjacent nitrogens weakens the C–N bonds. If the acidic environment is not strictly controlled, the scaffold becomes highly susceptible to nucleophilic attack, leading to ring-opening cascades, epimerization, or complete degradation.

This guide addresses the most common stability issues encountered during the acidic deprotection and formulation of 2,5-DBH derivatives.

Troubleshooting & FAQs

Q1: Why do I observe significant degradation and low yields when deprotecting N-Boc-2,5-DBH with standard TFA/DCM? Causality: The inherent ring strain of the 2,5-DBH bicyclic system makes it thermodynamically unstable when fully protonated in the presence of strong, unbuffered acids. Prolonged exposure to Trifluoroacetic Acid (TFA) creates a highly electrophilic intermediate. In the presence of trace moisture, this triggers a hydrolytic ring-opening cascade, yielding substituted pyrrolidines rather than the intact bicycle. Literature confirms that TFA cleavage of Boc-protected 2,5-DBH derivatives often results in disappointingly low yields (sometimes near zero) due to these side reactions[2]. Solution: Shift to a strictly anhydrous, controlled acidic environment. Using 4M HCl in 1,4-dioxane provides the necessary acidity for Boc removal, while the coordinating nature of dioxane moderates the protonation state, preserving the bicyclic core.

Q2: How can I safely remove an N-Tosyl group without destroying the bicyclic core? Causality: Detosylation typically requires harsh acidic or reductive conditions. Because the 2,5-DBH bridge is sensitive to reductive ring-opening (e.g., Lithium Aluminum Hydride can give poor yields[2]), acid-mediated cleavage is preferred. However, standard aqueous acids will cause hydrolysis. Solution: Utilize 33% Hydrobromic acid (HBr) in glacial acetic acid at elevated temperatures (50 °C to reflux). The anhydrous acetic acid prevents hydrolytic ring-opening, while the strong nucleophilicity of the bromide ion assists in the cleavage of the sulfonyl-nitrogen bond, efficiently yielding the highly stable dihydrobromide salt[3][4].

Q3: We observe epimerization when subjecting lactone-fused 2,5-DBH derivatives to acidic cleavage. How do we prevent this? Causality: Acidic cleavage of N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones can proceed through a planar mesoionic intermediate. This intermediate loses stereochemical integrity at the C(4) position, leading to an epimerization-lactamization cascade that yields N-acyl-cis-4-hydroxy-d-prolines instead of the desired enantiopure 2,5-DBH derivative[5]. Solution: Avoid prolonged heating during the acidic cleavage of lactone precursors. If epimerization persists, redesign the synthetic route to utilize protecting groups (e.g., Cbz removed via catalytic hydrogenation) that bypass the acidic mesoionic pathway entirely.

Quantitative Stability Data

The following table summarizes the stability and expected outcomes of various acidic deprotection strategies applied to the 2,5-DBH scaffold.

Protecting GroupDeprotection ReagentConditionsCore StabilityTypical YieldPrimary Degradation Pathway
N-Boc 50% TFA / DCM4h / 25 °CLow20 - 45%Ring-opening to pyrrolidine derivatives[2]
N-Boc 4M HCl / Dioxane2h / 25 °CHigh>85%Minimal (Yields Intact Dihydrochloride)
N-Tosyl 33% HBr / AcOH2h / 50 °CHigh90 - 95%Minimal (Yields Intact Dihydrobromide)[4]
N-Acyl (Lactone) Aqueous HCl12h / 80 °CModerateVariableEpimerization via mesoionic intermediate[5]

Validated Experimental Protocols

Protocol A: Safe Boc-Deprotection of 2,5-DBH using HCl/Dioxane

This protocol utilizes a coordinating solvent to buffer the protonation state, preventing strain-release degradation.

  • Preparation: Dissolve (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

    • Causality: Rapid addition causes exothermic localized heating, providing the activation energy required for the strained bicyclic core to undergo nucleophilic ring-opening.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp < 30 °C). Triturate the resulting solid with cold diethyl ether to precipitate the 2,5-DBH dihydrochloride salt.

  • Self-Validation: Confirm structural integrity via 1H-NMR (D2O). The bridgehead methine protons (~4.5 ppm) must remain coupled and integrate to 2H. A shift or splitting indicates bridge cleavage.

Protocol B: Detosylation via HBr/AcOH

This protocol leverages anhydrous conditions and bromide nucleophilicity to cleave robust sulfonamides.

  • Preparation: Suspend the N-Tosyl-2,5-DBH derivative in 33% HBr in glacial acetic acid (approx. 5 mL per mmol of substrate).

  • Heating: Heat the mixture to 50 °C for 2–5 hours[3].

    • Causality: Elevated temperature is required to overcome the high activation barrier of sulfonamide hydrolysis. The anhydrous acetic acid environment prevents water-mediated degradation of the 2,5-DBH core.

  • Workup: Cool to room temperature and evaporate to dryness under high vacuum to remove the acetic acid.

  • Isolation & Self-Validation: Digest the resulting yellow oil/solid with petroleum ether or diethyl ether, filtering to isolate the 2,5-DBH dihydrobromide salt[4]. The dihydrobromide salt should precipitate as a white to off-white crystalline powder with a melting point near 300 °C (dec), confirming high purity and stability[6].

Decision Workflow for Acidic Deprotection

DBH_Stability N_Start Protected 2,5-DBH (Boc / Ts / Acyl) N_Boc Boc Cleavage N_Start->N_Boc N_Ts Ts Cleavage N_Start->N_Ts N_Acyl Lactone Cleavage N_Start->N_Acyl N_TFA TFA / DCM (Prolonged) N_Boc->N_TFA Suboptimal N_HCl 4M HCl / Dioxane (Controlled) N_Boc->N_HCl Recommended N_HBr 33% HBr / AcOH (50°C) N_Ts->N_HBr Standard N_AqAcid Aqueous Acid (Heat) N_Acyl->N_AqAcid High Risk N_Degrad Ring Opening (Pyrrolidines) N_TFA->N_Degrad Strain Release N_Intact1 Intact 2,5-DBH Dihydrochloride N_HCl->N_Intact1 High Yield N_Intact2 Intact 2,5-DBH Dihydrobromide N_HBr->N_Intact2 Stable Salt N_Epimer Epimerization (Mesoionic Pathway) N_AqAcid->N_Epimer Loss of Chirality

Workflow of acid-mediated deprotection and degradation pathways of the 2,5-DBH scaffold.

Comprehensive References

*[1] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. 1 *[6] (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide - Chem-Impex. 6 *[5] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction - ResearchGate. 5 *[3] Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC. 3 *[4] 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - Digital Collections. 4 *[2] (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. - ResearchGate. 2

Sources

Troubleshooting

Managing diastereoselectivity in 2,5-diazabicyclo[2.2.1]heptane reactions

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams facing stereochemical roadblocks when working with the 2,5-diazabicyclo[2.2.1]heptane (2,5-DB...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams facing stereochemical roadblocks when working with the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold. The rigid, distorted boat conformation of 2,5-DBH makes it a highly sought-after privileged structure in medicinal chemistry and drug development [1]. However, this same structural rigidity demands absolute precision during synthesis.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental failures, provide self-validating protocols, and offer data-driven solutions to help you master 2,5-DBH diastereoselectivity.

🛠️ The Mechanistic Helpdesk: Troubleshooting FAQs

Q1: Why am I losing diastereoselectivity during the iodine-mediated cyclization of 4,5-diamino-1,7-octadienes? The Causality: The 5-endo-trig cyclization heavily depends on the stability of the transient iodonium intermediate. If your N-protecting groups lack sufficient steric bulk, free rotation around the C4-C5 bond will outpace the intramolecular nucleophilic attack. This thermodynamic scrambling erodes the diastereomeric ratio (dr), leading to a mixture of endo and exo products [2]. The Solution: Switch to sterically demanding protecting groups (e.g., N-tosyl or N-benzyl) to restrict bond rotation. Furthermore, conduct the iodine addition strictly at -78°C in a non-polar solvent (like DCM) to enforce kinetic control over the cyclization transition state.

Q2: In the epimerization-lactamization cascade of 4-aminoproline derivatives, my reaction yields a racemic mixture instead of the pure (1R,4R)-2,5-DBH derivative. What is failing? The Causality: This cascade relies on a delicate thermodynamic balance. The base must be strong enough to deprotonate the C2 position to initiate epimerization, but the subsequent intramolecular aminolysis (lactamization) must outpace non-specific degradation. If the N-protecting group on the pyrrolidine nitrogen is not strongly electron-withdrawing, the C2 proton remains insufficiently acidic, stalling the critical epimerization step [3]. The Solution: Ensure the pyrrolidine nitrogen is protected with a strong electron-withdrawing group (e.g., Cbz or Boc). Utilize an alkoxide base (NaOMe/MeOH) under reflux to drive the thermodynamic equilibrium toward the bridged lactam.

Q3: When using 2,5-DBH derivatives as chiral ligands for asymmetric additions (e.g., diethylzinc to benzaldehyde), my enantiomeric excess (ee) stalls around 50-60%. How can I push this higher? The Causality: While the rigid boat conformation of the 2,5-DBH scaffold provides excellent spatial shielding, highly flexible exocyclic substituents on the nitrogen atoms can render the chiral pocket poorly defined during transition metal coordination [4]. The Solution: Introduce sterically demanding groups via directed ortho metalation on the N-aryl substituents. Locking the conformation of the ligand-metal complex has been shown to boost enantioselectivities up to 78% ee[4].

🔬 Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory "Validation Gates" to confirm intermediate success before proceeding.

Protocol A: Iodine-Mediated Cyclization for High-dr 2,5-DBH

Objective: Synthesize 3,7-endo-disubstituted 2,5-diazabicyclo[2.2.1]heptane via kinetic control.

  • Substrate Preparation: Dissolve the chiral 4,5-diamino-1,7-octadiene (1.0 eq, N-Tosyl protected) in anhydrous DCM under an argon atmosphere.

  • Kinetic Trapping: Cool the reaction vessel to -78°C. Add K₂CO₃ (3.0 eq) as an acid scavenger. Slowly add a solution of I₂ (2.5 eq) in DCM dropwise over 30 minutes.

    • Causality Check: The ultra-low temperature prevents premature C-C bond rotation in the iodonium intermediate, locking the stereocenters for the impending 5-endo-trig attack.

  • Validation Gate 1 (TLC): Quench a 0.1 mL aliquot with saturated Na₂S₂O₃. Run TLC (Hexane/EtOAc 7:3). The complete disappearance of the diene starting material (R_f ~0.6) and the emergence of a highly polar pyrrolidine intermediate (R_f ~0.2) confirms successful first-stage cyclization. Do not proceed if starting material remains.

  • Second Cyclization: Add a strong base (t-BuOK, 2.0 eq) and warm the mixture to 60°C for 4 hours to drive the intramolecular S_N2 displacement.

  • Validation Gate 2 (NMR): Following aqueous workup, extract and run ¹H-NMR. The diagnostic bridgehead protons of the 2,5-DBH system must appear as distinct multiplets around 3.5–4.0 ppm. Integrate these peaks to confirm a dr of >95:5.

Protocol B: Epimerization-Lactamization Cascade

Objective: Convert (2S,4R)-4-aminoproline methyl ester to pure (1R,4R)-2,5-DBH.

  • Substrate Activation: Dissolve N-Cbz protected (2S,4R)-4-aminoproline methyl ester in anhydrous MeOH.

  • Thermodynamic Epimerization: Add NaOMe (1.5 eq) and heat to 65°C.

    • Causality Check: The strong base deprotonates the C2 position, forming an enolate. Reprotonation favors the thermodynamically stable cis-configuration, perfectly pre-organizing the ester and 4-amino group for intramolecular attack.

  • Validation Gate 1 (Chiral HPLC): Pull an aliquot at 6 hours. Run chiral HPLC to confirm the inversion of the C2 stereocenter from (2S) to (2R).

  • Lactamization: Continue refluxing for an additional 6 hours to allow the intramolecular aminolysis to complete.

  • Validation Gate 2 (LC-MS): Monitor the reaction mass. The appearance of the[M - 32] peak indicates the successful loss of methanol and the formation of the bridged lactam.

📊 Quantitative Data: Parameters Impacting Stereocontrol

Reaction ParameterSubstrate / CatalystAdjustment MadeImpact on StereocontrolReference
N-Protecting Group 4,5-diamino-1,7-octadieneSwitched from -Methyl to -Tosyldr increased from 2:1 to >95:5Alvaro et al. (2007)
Base Strength 4-aminoproline methyl esterSwitched from NEt₃ to NaOMeEnabled epimerization (Racemic → pure 1R,4R)Cascade Study (2017)
Ligand Sterics 2,5-DBH chiral ligandAdded ortho-substituted aryl groupsee improved from 40% to 78%Jordis et al. (1999)
Reaction Temp Iodonium intermediateLowered from 25°C to -78°CPrevented bond rotation, maximizing endo-trigAlvaro et al. (2007)

🗺️ Visualizing the Logic

IodoCyclization A Chiral Diene Precursor B Iodonium Intermediate A->B I2, -78°C C 5-endo-trig Cyclization B->C Kinetic Control D Pyrrolidine Intermediate C->D E Intramolecular SN2 D->E Base, Heat F 2,5-DBH (High dr) E->F Stereoretention

Mechanistic pathway of iodine-mediated cyclization yielding high-dr 2,5-DBH.

Troubleshooting Start Issue: Low dr / ee in 2,5-DBH Synthesis Check1 Are N-protecting groups sterically bulky? Start->Check1 Iodine Cyclization Check2 Is the pyrrolidine N-group electron-withdrawing? Start->Check2 Cascade Reaction Check3 Is the reaction temperature strictly controlled? Start->Check3 General Fix1 Switch to N-Tosyl or N-Boc to restrict rotation Check1->Fix1 No Success Optimized Stereocontrol Check1->Success Yes Fix2 Use Cbz/Boc to increase C2 proton acidity Check2->Fix2 No Check2->Success Yes Fix3 Maintain -78°C for kinetic intermediates Check3->Fix3 No Check3->Success Yes Fix1->Success Fix2->Success Fix3->Success

Decision tree for troubleshooting poor diastereoselectivity in 2,5-DBH workflows.

📚 References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information (PMC). URL:[Link]

  • Alvaro, G., et al. Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. Tetrahedron, 63(50), 12446-12453 (2007). URL:[Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate (2017). URL:[Link]

  • Jordis, U., et al. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148 (1999). URL:[Link]

Sources

Optimization

Epimerization-lactamization cascade reaction in (1R,4R)-DBH synthesis

Topic: Epimerization-Lactamization Cascade Reaction in (1R,4R)-DBH Synthesis Welcome to the Technical Support Center for advanced molecular scaffold synthesis. This guide is engineered for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Epimerization-Lactamization Cascade Reaction in (1R,4R)-DBH Synthesis

Welcome to the Technical Support Center for advanced molecular scaffold synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives.

Derivatives of 2,5-DBH are critical rigid scaffolds in medicinal chemistry, offering a conformationally constrained alternative to piperazine that improves target engagement and pharmacokinetic profiles[1]. While the (1S,4S)-enantiomer is highly accessible, synthesizing the (1R,4R)-isomer historically required convoluted, low-yielding routes. The development of an has revolutionized this process, enabling an efficient 8-step total synthesis from inexpensive trans-4-hydroxy-L-proline[2].

I. Mechanistic Framework & Causality

The success of this cascade relies on Le Chatelier's principle and a thermodynamic sink[3]. Under basic conditions, the C2 proton of a (2S,4R)-4-aminoproline methyl ester is abstracted, establishing an equilibrium between the (2S) and (2R) epimers.

The Causality of the Cascade: While epimerization is reversible, only the (2R)-epimer possesses the correct syn-spatial alignment for the C4-amino group to attack the C2-ester. This resulting intramolecular aminolysis (lactamization) is irreversible under these conditions. It continuously siphons the (2R)-epimer out of the equilibrium, driving the cascade to completion and forming the rigid bridged lactam[4].

G A trans-4-hydroxy-L-proline (Starting Material) B (2S,4R)-4-aminoproline methyl ester (N-protected) A->B Multi-step functionalization C Base-Promoted 2-Epimerization (KHMDS, THF) B->C Deprotonation at C2 D (2R,4R)-epimer intermediate (Geometrically aligned) C->D Stereochemical inversion E Intramolecular Aminolysis (Thermodynamic Sink) D->E Nucleophilic attack on ester F Bridged Lactam (1R,4R)-DBH precursor E->F Loss of Methanol G LiAlH4 Reduction (Carbonyl Removal) F->G Hydride transfer H (1R,4R)-2,5-DBH Derivative (Target Scaffold) G->H Final Workup

Workflow of the Epimerization-Lactamization Cascade for (1R,4R)-DBH Synthesis.

II. Self-Validating Methodologies

To ensure reproducibility, the following protocols integrate self-validating analytical checkpoints. These ensure the reaction is proceeding via the correct mechanism rather than degrading.

Protocol 1: The Epimerization-Lactamization Cascade

Objective: Convert (2S,4R)-4-aminoproline methyl ester to the bridged lactam precursor of (1R,4R)-DBH.

  • Substrate Preparation: Dissolve the N-Boc protected (2S,4R)-4-aminoproline methyl ester (1.0 eq) in anhydrous THF to create a 0.2 M solution.

    • Causality: THF is chosen because it is a polar aprotic solvent that solubilizes the substrate and stabilizes the potassium enolate intermediate without donating protons that would quench the base.

    • Validation Check: Perform a Karl Fischer titration on the THF. Moisture must be <50 ppm. Water will instantly hydrolyze the base, halting the cascade[3].

  • Base Addition: Under an inert argon atmosphere, add KHMDS (1.0–1.2 eq, 1 M solution in THF) dropwise over 15 minutes at room temperature (25 °C).

    • Causality: KHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively abstracts the alpha-proton at C2 without attacking the electrophilic methyl ester[2].

  • Cascade Propagation: Stir the reaction mixture at room temperature for 1.5 to 2 hours.

    • Validation Check: Monitor the reaction via LC-MS. The transient (2R)-epimer intermediate will share the exact mass of the starting material. A successful cascade is validated by the appearance of a dominant peak exhibiting a mass shift of -32 Da , corresponding to the expulsion of methanol during lactamization[3].

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Lactam Reduction to (1R,4R)-DBH

Objective: Reduce the bridged lactam to yield the final (1R,4R)-2,5-DBH scaffold.

  • Hydride Addition: Dissolve the isolated bridged lactam in anhydrous THF (0.1 M) and cool to 0 °C. Carefully add LiAlH₄ (2.0 eq) in small portions.

    • Causality: LiAlH₄ is required to reduce the highly stable amide bond of the lactam down to the corresponding amine.

  • Reflux: Heat the reaction to 65 °C (reflux) for 4 hours.

  • Fieser Workup: Cool to 0 °C and quench sequentially with n mL water, n mL 15% NaOH, and 3n mL water (where n = grams of LiAlH₄ used).

    • Validation Check: IR Spectroscopy. The complete disappearance of the strong carbonyl stretch (C=O) at ~1680 cm⁻¹ validates the successful reduction to the DBH core[2].

III. Quantitative Reaction Parameters

The electronic properties of the N-protective group and the choice of base strictly govern the cascade's efficiency.

N-Protective GroupBase (Eq.)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Boc (EWG)KHMDS (1.2)THF2570–80High C2 acidity promotes rapid epimerization; lactamization proceeds cleanly[2].
Cbz (EWG)KHMDS (1.2)THF2572–76Similar electronic profile to Boc; excellent cascade efficiency[2].
Benzyl (EDG)KHMDS (1.2)THF25< 5Insufficient C2 proton acidity; epimerization fails to initiate[2].
Boc (EWG)NaOHMeOH/H₂O250Saponification of the methyl ester outcompetes epimerization[3].
IV. Troubleshooting & FAQs

Q: Why is the choice of the N-protecting group critical for the cascade's success? A: The N-protecting group dictates the acidity of the C2 alpha-proton. Electron-withdrawing groups (EWGs) like Boc or Cbz increase the proton's acidity, allowing KHMDS to efficiently form the enolate required for epimerization[3]. If an electron-donating group (e.g., Benzyl) is used, the C2 proton lacks sufficient acidity, and the cascade stalls completely.

Q: During a 10g scale-up, my yield dropped from 80% to 45%. What is the primary cause? A: This is typically a thermal control issue. While the reaction is conducted at room temperature, the deprotonation by KHMDS is highly exothermic. On a larger scale, bulk addition causes localized heating, which can lead to ester hydrolysis or degradation pathways[2]. Ensure strictly dropwise addition of the base and maintain vigorous stirring to dissipate heat.

Q: Can I use a cheaper base like NaOH or KOH instead of KHMDS? A: No. Alkali metal hydroxides are highly nucleophilic. Instead of acting purely as a base to abstract the C2 proton, they will attack the methyl ester directly, leading to rapid saponification (forming the carboxylic acid)[3]. Once the ester is hydrolyzed, the intramolecular aminolysis step cannot occur.

Q: How can I differentiate the (2S,4R) starting material from the (2R,4R) epimer intermediate analytically? A: Because they are diastereomers, they will have distinct retention times on reverse-phase HPLC. However, in a successful cascade, the (2R,4R) epimer is highly transient. It rapidly undergoes lactamization (loss of MeOH). If you need to isolate or trap the epimer for mechanistic studies, you must synthesize a substrate lacking the nucleophilic C4-amino group.

V. References
  • Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 2015, 5, 10386-10392. URL: [Link]

  • "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2023. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of 2,5-Diazabicyclo[2.2.1]heptane Products: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently consult on the analytical resolution of high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently consult on the analytical resolution of highly polar, rigid bicyclic diamines. Among these, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for piperazine in the development of PRMT5 inhibitors, nicotinic acetylcholine receptor ligands, and novel organocatalysts[1].

However, the very structural features that make 2,5-DBH biologically valuable—its rigid bridged architecture and two basic secondary amines—render it a notoriously difficult analyte for chiral High-Performance Liquid Chromatography (HPLC). The bare diamine lacks a sufficient UV chromophore for trace detection and exhibits a high pKa (~9.5). When injected onto standard silica-based Chiral Stationary Phases (CSPs), these basic amines interact strongly with residual surface silanols, leading to irreversible adsorption, severe peak tailing, and poor enantiomeric resolution.

In this guide, I will objectively compare the two primary analytical strategies for the chiral separation of 2,5-DBH: Pre-column Derivatization followed by Polysaccharide CSPs versus Direct Analysis using Crown Ether CSPs . By understanding the causality behind these experimental choices, you can implement a self-validating workflow that guarantees scientific integrity.

Section 1: Strategic Workflow & Decision Making

Choosing the right analytical path depends entirely on the sample matrix and the downstream application of the isolated enantiomers. The decision tree below outlines the logical flow for method selection.

Workflow Start 2,5-DBH Sample UV UV Chromophore Present? Start->UV Deriv Pre-Column Derivatization (e.g., Tosyl-Cl, Fmoc-Cl) UV->Deriv No Direct Direct Analysis (Aqueous Acidic) UV->Direct Yes PolyCSP Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->PolyCSP CrownCSP Crown Ether CSP (e.g., Crownpak CR+) Direct->CrownCSP

Caption: Decision tree for selecting the optimal chiral HPLC workflow for 2,5-DBH products.

Section 2: Comparative Performance Analysis

To provide a clear objective comparison, Table 1 summarizes the chromatographic performance of 2,5-DBH across three different methodologies based on standard laboratory validations.

Table 1: Comparative Performance of Chiral HPLC Methods for 2,5-DBH Enantiomers

Method ApproachTarget ColumnMobile PhaseResolution ( Rs​ )Tailing Factor ( Tf​ )LOD (UV)Pros & Cons
Derivatized (Tosyl) Chiralpak AD-HHexane / IPA (90:10)> 3.51.10.1 µg/mLPros: High sensitivity, excellent peak shape.Cons: Requires sample prep.
Derivatized (Boc) Chiralcel OD-HHexane / EtOH (95:5)2.81.20.5 µg/mLPros: Good resolution, easy deprotection.Cons: Boc has weaker UV absorbance than Tosyl.
Direct (Underivatized) Crownpak CR(+)pH 1.5 HClO4​ (aq)1.81.610 µg/mLPros: No sample preparation required.Cons: Poor UV sensitivity (210 nm), lower column lifespan due to acidic conditions.

Section 3: Causality and Mechanistic Grounding

Approach A: Pre-Column Derivatization (The Gold Standard)

Why do we derivatize? Reacting the secondary amines of 2,5-DBH with reagents like Tosyl chloride (TsCl) or Fmoc-Cl serves a dual purpose. First, it converts the highly basic amines into neutral sulfonamides or carbamates, completely eliminating secondary interactions with the silica support[2]. Second, it installs a bulky π -electron system. Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), rely heavily on π−π stacking, dipole-dipole interactions, and hydrogen bonding to form transient diastereomeric complexes with the analyte[3]. Without these aromatic rings, chiral recognition of the small bicyclic core is severely compromised.

Mechanism Analyte Derivatized 2,5-DBH - pi-system (Tosyl/Fmoc) - H-bond acceptor (C=O) - Rigid bicyclic core CSP Amylose Carbamate CSP - pi-pi interaction sites - H-bond donors (N-H) - Chiral helical grooves Analyte->CSP Transient Diastereomeric Complex

Caption: Chiral recognition mechanism between derivatized 2,5-DBH and an amylose-based CSP.

Approach B: Direct Analysis via Crown Ether CSPs

If derivatization alters the target molecule unacceptably (e.g., in preparative scale-up where deprotection is synthetically difficult), direct analysis is required. Columns like Crownpak CR(+) utilize a chiral crown ether selector. The causality of separation here relies on host-guest complexation: the protonated amine of 2,5-DBH inserts into the crown ether cavity. Because this requires the amine to be fully protonated, the mobile phase must be highly acidic (e.g., pH 1.5 perchloric acid). While effective, this harsh condition reduces column longevity and limits detection to low-wavelength UV (210 nm), which is prone to baseline noise.

Section 4: Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during every run. Below are the step-by-step methodologies for both approaches, integrating critical system suitability checks.

Protocol 1: Tosyl Derivatization and Polysaccharide CSP Analysis

This method provides the highest resolution and sensitivity for determining enantiomeric excess (ee).

  • Derivatization: Dissolve 1.0 mg of the 2,5-DBH sample in 1 mL of anhydrous dichloromethane. Add 2.0 equivalents of triethylamine and 2.2 equivalents of Tosyl chloride. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of HPLC-grade Hexane/Isopropanol (50:50).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation System:

    • Blank Injection Check: Inject a derivatization blank (reagents only, no 2,5-DBH) to confirm that residual Tosyl chloride or its hydrolysis byproducts do not co-elute with the target enantiomers.

    • System Suitability Check: Inject a racemic standard of N,N'-ditosyl-2,5-DBH. The system is only valid for quantitative ee determination if the resolution ( Rs​ ) between the (1S,4S) and (1R,4R) enantiomers is 2.0 and the tailing factor is 1.2[4].

Protocol 2: Direct Analysis using Crown Ether CSP

This method is ideal for rapid screening of underivatized samples where recovery of the free amine is paramount.

  • Sample Preparation: Dissolve 1.0 mg of 2,5-DBH directly in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm).

    • Mobile Phase: Aqueous HClO4​ (pH 1.5) / Methanol (85:15 v/v).

    • Flow Rate: 0.6 mL/min.

    • Temperature: Strictly thermostatted to 25.0 °C.

    • Detection: UV at 210 nm.

  • Self-Validation System:

    • Thermodynamic Check: Crown ether complexation is highly temperature-dependent. Run the racemic standard at 25°C. The system is valid only if the retention time of the first eluting peak is within ± 2% of the established method standard. Any drift indicates a failure in column thermostatting or a shift in mobile phase pH, which will collapse the resolution.

Conclusion

For the rigorous determination of enantiomeric excess in 2,5-diazabicyclo[2.2.1]heptane products, pre-column derivatization combined with a polysaccharide CSP (like Chiralpak AD-H) remains the most trustworthy and sensitive approach. Direct analysis via Crown Ether CSPs serves as a viable alternative when derivatization is synthetically prohibitive, provided strict control over mobile phase pH and column temperature is maintained.

Sources

Comparative

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 2,5-Diazabicyclo[2.2.1]heptane-Based Compounds

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can serve as a foundation for the development o...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can serve as a foundation for the development of potent and selective drugs. Among these, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core has emerged as a "privileged scaffold" due to its rigid, bicyclic structure that offers a distinct three-dimensional arrangement of functional groups.[1][2] This conformational constraint, a significant departure from the more flexible piperazine ring to which it is an analog, allows for precise orientation of substituents, leading to enhanced target engagement and improved pharmacological profiles.[2][3] This guide provides a comparative analysis of the diverse biological activities of 2,5-DBH-based compounds, supported by experimental data and detailed protocols for their evaluation. We will delve into their applications in oncology, neuroscience, and metabolic diseases, offering a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Inducing Apoptosis in Aggressive Cancers

The 2,5-DBH scaffold has been successfully incorporated into compounds exhibiting significant antiproliferative activity against various cancer cell lines. A notable example is a series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates, which have demonstrated the ability to induce apoptosis, a programmed cell death mechanism, without causing necrosis, a form of cell death that can lead to inflammation.[4]

One particularly potent compound from this series, a nitrostyrene hybrid of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate (compound 8a), has shown remarkable efficacy against cervical cancer cell lines.[5] This compound was found to be more potent than the conventional chemotherapy agents Cisplatin and Paclitaxel in in vitro studies.[5] The rigid 2,5-DBH scaffold is believed to contribute to this enhanced activity compared to its more flexible piperazine counterpart.[5]

Comparative Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Compound 8a (2,5-DBH derivative) HeLa (Cervical Cancer)0.99 ± 0.007[5]
CaSki (Cervical Cancer)2.36 ± 0.016[5]
ViBo (Cervical Cancer)0.73 ± 0.002[5]
Cisplatin HeLa (Cervical Cancer)> 10[5]
Paclitaxel HeLa (Cervical Cancer)> 10[5]
Compound 9e (dithiocarbamate derivative) CaSki (Cervical Cancer)28 µg/mL[4][6]
MDA-MB-231 (Breast Cancer)18 µg/mL[4][6]
SK-Lu-1 (Lung Cancer)20 µg/mL[4][6]

Rationale for Cell Line Selection: The choice of MDA-MB-231, a triple-negative breast cancer cell line, is significant as this cancer subtype is particularly aggressive and lacks targeted therapies.[7] The use of HeLa and CaSki cell lines is relevant for studying cervical cancer, with each representing different human papillomavirus (HPV) statuses.[5]

Experimental Protocols

This assay is a colorimetric method used to assess cell viability.[8][9][10][11] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][10]

Workflow:

MTT Assay Workflow

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,5-DBH compounds and control drugs (e.g., cisplatin, paclitaxel). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[12][13][14][15]

Workflow:

Caspase-3 Activation Assay Workflow

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 value for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysate.[12]

  • Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate.

  • Detection: Measure the absorbance of the released p-nitroanilide at 405 nm or the fluorescence of the cleaved fluorophore. An increase in signal compared to untreated cells indicates caspase-3 activation and apoptosis induction.

Neurological Disorders: Modulating Nicotinic Acetylcholine Receptors

The rigid 2,5-DBH scaffold has also been instrumental in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[16][17] The conformational constraint of the 2,5-DBH core allows for the development of highly potent and selective nAChR modulators.

Epibatidine, a potent nAChR agonist, has served as a lead compound for the development of numerous analogs.[16][17] Derivatives incorporating the related 7-azabicyclo[2.2.1]heptane scaffold have shown remarkable affinity and selectivity for different nAChR subtypes.

Comparative nAChR Binding Affinity
CompoundnAChR SubtypeKi (nM)Reference
Epibatidine α4β20.026[1]
Varenicline α4β20.12[1]
Compound 2i (epibatidine analog) αβ nAChRs0.001
Compound 5a (epibatidine analog) α4β20.009[1]
Compound 5g (epibatidine analog) α4β20.053[1]

Rationale for Radioligand Selection: [³H]epibatidine is a widely used radioligand for nAChR binding assays due to its very high affinity and low non-specific binding, which allows for accurate characterization of receptor binding sites.[1][16]

Experimental Protocol: nAChR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.[1][18]

Workflow:

nAChR Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices (rich in α4β2 nAChRs) or cells stably expressing the desired nAChR subtype in a suitable buffer.[1][18]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Metabolic Diseases: Targeting Key Enzymes

The versatility of the 2,5-DBH scaffold extends to the development of inhibitors for enzymes involved in metabolic diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A novel 2-azabicyclo[2.2.1]heptane-based inhibitor, neogliptin, has been shown to be a more potent DPP-4 inhibitor than the established drugs vildagliptin and sitagliptin.

CompoundIC50 (nM)Reference
Neogliptin (2-azabicyclo[2.2.1]heptane derivative) 16.8 ± 2.2
Vildagliptin -(stated as less potent)
Sitagliptin -(stated as less potent)
Other Metabolic Targets

Derivatives of 2,5-DBH have also been explored as antagonists of the CC chemokine receptor 2 (CCR2) , a target for inflammatory diseases, and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in obesity and metabolic syndrome.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a highly valuable and versatile platform in modern drug discovery. Its rigid, conformationally constrained nature provides a unique structural advantage for the design of potent and selective ligands for a wide range of biological targets. The examples presented in this guide, from anticancer agents that induce apoptosis to highly specific modulators of neuronal receptors and inhibitors of key metabolic enzymes, underscore the vast therapeutic potential of this remarkable molecular framework. Further exploration and functionalization of the 2,5-DBH core are poised to yield a new generation of innovative medicines to address unmet medical needs in oncology, neurology, and metabolic diseases. The detailed experimental protocols provided herein offer a practical resource for researchers to evaluate the biological activity of their own novel 2,5-DBH-based compounds, fostering continued advancement in this exciting area of medicinal chemistry.

References

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. ResearchGate. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding Affinities, and Molecular Modeling of Constrained Epibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. PMC. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis Online. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Identification of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid as potent antiproliferative and apoptotic inducing agent against cervical cancer cell lines. PubMed. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. PMC. [Link]

  • Discovery of a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for clinical study: identification of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221). PubMed. [Link]

  • Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,5-Dihydroxybenzaldehyde (2,5-DBH) Derivatives

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the diverse biological activities of 2,5-dihydroxybenzaldehyde (2,5-DBH) derivatives. This guide is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the diverse biological activities of 2,5-dihydroxybenzaldehyde (2,5-DBH) derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold. We will delve into the nuanced interplay between chemical structure and biological function, supported by experimental data and detailed protocols to empower your research endeavors.

The 2,5-DBH Scaffold: A Privileged Starting Point in Medicinal Chemistry

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a naturally occurring phenolic aldehyde that has garnered significant attention in medicinal chemistry.[1][2] Its inherent biological activities, including antimicrobial and antioxidant properties, make it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] The core structure, featuring a benzene ring with two hydroxyl groups and a formyl group, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile.[3] This guide will compare various classes of 2,5-DBH derivatives, elucidating how specific structural modifications influence their biological efficacy.

Deconstructing the SAR: A Comparative Analysis of 2,5-DBH Derivatives

The therapeutic potential of 2,5-DBH can be significantly enhanced through chemical derivatization. The following sections compare key classes of these derivatives, highlighting the structural features crucial for their biological activity.

Schiff Base Derivatives: Versatile Antimicrobial and Anticancer Agents

The reaction of the aldehyde group of 2,5-DBH with primary amines readily forms Schiff bases (imines), a class of compounds renowned for their broad spectrum of biological activities.[4]

Key SAR Insights:

  • The Imine Moiety (C=N): The formation of the imine bond is critical for the biological activity of these derivatives. This group can participate in hydrogen bonding and other interactions with biological targets.

  • Substituents on the Amine: The nature of the substituent attached to the amine nitrogen significantly modulates the antimicrobial and anticancer activity. Aromatic and heterocyclic amines often lead to enhanced potency.

  • Hydroxyl Groups: The two hydroxyl groups on the benzaldehyde ring are crucial for activity, likely through their ability to chelate metal ions or participate in hydrogen bonding with target enzymes or receptors.

Table 1: Comparative Antimicrobial Activity of 2,5-DBH Schiff Base Derivatives

CompoundDerivative ClassTest OrganismMIC (µg/mL)Reference
2,5-DBH Parent CompoundStaphylococcus aureus500[1]
Bis-Schiff Base with 4,4'-diaminodiphenylmethane Bis-Schiff BaseStaphylococcus aureus-[5]
Bis-Schiff Base with 1,2-diaminoethane Bis-Schiff BaseEscherichia coli-[5]
Phenylthiazole Schiff Base Thiazole DerivativeAcinetobacter baumannii150±0.28[6]

Note: Direct comparative data for the bis-Schiff bases was not available in the provided search results.

Thiosemicarbazone Derivatives: Potent Enzyme Inhibitors

Thiosemicarbazones, formed by the condensation of 2,5-DBH with thiosemicarbazide or its derivatives, have demonstrated significant potential as enzyme inhibitors and possess medicinal properties.[7]

Key SAR Insights:

  • Thioketone and Hydrazone Moieties: The N-N-C=S linkage is a key pharmacophore, enabling strong coordination with metal ions in metalloenzymes.

  • Hydroxyl Groups: The 2- and 5-hydroxyl groups contribute to the binding affinity, with the 2-OH group often forming an intramolecular hydrogen bond with the imine nitrogen.[7] The 5-OH group can form intermolecular hydrogen bonds, facilitating the formation of supramolecular structures.[7]

Table 2: Notable 2,5-DBH Thiosemicarbazone Derivatives and their Properties

CompoundKey Structural FeatureReported Activity/PropertyReference
2,5-dihydroxybenzaldehyde 4-methylthiosemicarbazone Methyl group on the terminal nitrogenForms supramolecular chains via O-H···S hydrogen bonds[7]
Spirochromene and Quinoline Derivatives: Exploring Anticancer and Antioxidant Activities

More complex derivatives, such as spirochromenes and quinolines, have been synthesized from 2,5-DBH, exhibiting promising anticancer and antioxidant activities.[4]

Key SAR Insights:

  • Spirochromenes: The presence of a phenolic hydroxyl group at the C-6' position, derived from 2,5-DBH, is essential for radical scavenging activity.[1]

  • Quinolines: The quinoline scaffold is a well-established pharmacophore in many approved drugs.[4] The incorporation of the 2,5-dihydroxyphenyl moiety can lead to potent anticancer agents, potentially through the inhibition of tyrosine kinases.[4][8]

Experimental Protocols: A Foundation for Your Research

To facilitate the exploration of 2,5-DBH derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 2,5-DBH Derivatives

This protocol outlines the straightforward synthesis of Schiff bases from 2,5-DBH.[4]

  • Dissolution: Dissolve 2,5-dihydroxybenzaldehyde (1 mmol) in a suitable solvent such as ethanol (20 mL).

  • Amine Addition: To this solution, add the desired primary amine (1 mmol).

  • Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Stir the mixture at room temperature or reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The solid product can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.

This protocol details the synthesis of a specific thiosemicarbazone derivative.[7]

  • Reactant Mixture: Heat a mixture of 4-methylthiosemicarbazide (0.11 g, 1 mmol) and 2,5-dihydroxybenzaldehyde (0.14 g, 1 mmol) in ethanol (10 mL) for 1 hour.

  • Crystallization: Allow the solvent to evaporate slowly to yield yellow crystals of the product.

Biological Evaluation Protocols

This widely used assay assesses the ability of a compound to scavenge free radicals.[9]

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds in methanol at various concentrations.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Key Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

SAR_of_2_5_DBH_Derivatives cluster_derivatives Derivative Classes cluster_activities Biological Activities DBH 2,5-Dihydroxybenzaldehyde (2,5-DBH) Scaffold Schiff_Bases Schiff Bases DBH->Schiff_Bases Derivatization Thiosemicarbazones Thiosemicarbazones DBH->Thiosemicarbazones Derivatization Spirochromenes Spirochromenes DBH->Spirochromenes Derivatization Quinolines Quinolines DBH->Quinolines Derivatization Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Anticancer Anticancer Schiff_Bases->Anticancer Enzyme_Inhibition Enzyme Inhibition Thiosemicarbazones->Enzyme_Inhibition Antioxidant Antioxidant Spirochromenes->Antioxidant Quinolines->Anticancer

Caption: Overview of 2,5-DBH derivative classes and their primary biological activities.

Experimental_Workflow start Start: 2,5-DBH & Reagents synthesis Chemical Synthesis (e.g., Schiff Base Formation) start->synthesis purification Purification & Characterization (TLC, Recrystallization, NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval antimicrobial Antimicrobial Assays (MIC) bio_eval->antimicrobial antioxidant Antioxidant Assays (DPPH) bio_eval->antioxidant anticancer Anticancer Assays (MTT, etc.) bio_eval->anticancer sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis antioxidant->sar_analysis anticancer->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: General experimental workflow for the synthesis and evaluation of 2,5-DBH derivatives.

Conclusion and Future Directions

The 2,5-dihydroxybenzaldehyde scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structure-activity relationships discussed herein underscore the importance of targeted chemical modifications to optimize therapeutic efficacy. Future research should focus on expanding the diversity of 2,5-DBH derivatives, exploring novel biological targets, and conducting in-depth mechanistic studies to fully elucidate their modes of action. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutic agents.

References

  • Synthesis and Application of 2,5-Dihydroxybenzaldehyde - ChemicalBook. (URL: )
  • Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermedi
  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (URL: )
  • Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Application of 2,5-Dihydroxybenzaldehyde in the Synthesis of Dyes and Polymers - Benchchem. (URL: )
  • 2,5-dihydroxybenzaldehyde, 1194-98-5 - The Good Scents Company. (URL: [Link])

  • Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap. (URL: [Link])

  • (PDF) Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes - ResearchGate. (URL: [Link])

  • 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone - PMC. (URL: [Link])

  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. (URL: [Link])

  • Uses of 2,5-Dihydroxybenzaldehyde - Knowledge - Shaanxi Bloom Tech Co., Ltd. (URL: [Link])

  • What are DBH inhibitors and how do they work?. (URL: [Link])

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC. (URL: [Link])

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. (URL: [Link])

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - MDPI. (URL: [Link])

  • Synthesis and preliminary evaluation of 2-arylhydroxyquinoline derivatives for tau imaging - PubMed. (URL: [Link])

Sources

Comparative

Performance of 2,5-Diazabicyclo[2.2.1]heptane in Asymmetric Cyclopropanation: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Need for Conformational Rigidity in Organocatalysis Chiral cyclopropanes are privileged pharmacophores in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Conformational Rigidity in Organocatalysis

Chiral cyclopropanes are privileged pharmacophores in modern drug discovery, acting as conformationally restricted bioisosteres for alkenes and gem-dimethyl groups. While transition-metal catalysis has historically dominated this space, organocatalytic asymmetric cyclopropanation offers a metal-free, highly stereoselective alternative that avoids trace heavy-metal contamination in active pharmaceutical ingredients (APIs).

Among secondary amine organocatalysts, the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a structurally fascinating alternative to classic monocyclic pyrrolidines. Its bridged bicyclic framework eliminates the ring-puckering dynamics inherent to proline derivatives, providing a rigidly locked chiral pocket. This guide objectively compares the performance of DBH-derived catalysts against industry standards—such as MacMillan’s imidazolidinones and the Jørgensen-Hayashi catalyst—in the asymmetric cyclopropanation of α,β-unsaturated aldehydes.

Mechanistic Rationale: Causality Behind the DBH Scaffold

To understand why the DBH scaffold performs uniquely, we must analyze the causality of iminium activation .

When an α,β-unsaturated aldehyde condenses with a secondary amine, the resulting iminium ion can adopt multiple conformations (e.g., s-cis vs. s-trans).

  • Facial Shielding: In monocyclic catalysts, facial shielding relies heavily on steric bulk (e.g., the bulky diphenylhydroxymethyl group in Jørgensen's catalyst). In contrast, the [2.2.1] bicyclic core of DBH inherently projects its backbone over one face of the iminium π-system, creating a deep, rigid chiral crevice that does not rely on freely rotating substituents .

  • Trajectory Control: The cyclopropanation cascade begins with a Michael addition of a nucleophile (such as a sulfoxonium ylide) to the iminium ion, followed by an intramolecular γ-alkylation. The extreme rigidity of the DBH scaffold restricts the trajectory of the incoming nucleophile, often resulting in superior diastereomeric ratios (dr) compared to more flexible monocyclic catalysts.

G A α,β-Unsaturated Aldehyde + DBH Catalyst B Iminium Ion Formation (Facial Shielding by[2.2.1] Scaffold) A->B Condensation (-H2O) C Nucleophilic Attack (Sulfoxonium Ylide) B->C Re-face attack D Enamine Intermediate (Stereocenter Generation) C->D Michael Addition E Intramolecular Alkylation (Ring Closure) D->E γ-Substitution F Hydrolysis Chiral Cyclopropane + Catalyst E->F +H2O

Iminium-activated cyclopropanation cascade utilizing the DBH organocatalyst.

Objective Performance Comparison

How does DBH stack up against the established giants of organocatalysis? We evaluate these systems based on their performance in the cyclopropanation of cinnamaldehyde derivatives using sulfur ylides and halo-carbons.

MacMillan’s Imidazolidinone (2nd Generation)
  • Mechanism: Iminium activation.

  • Pros: Exceptional enantioselectivity (often >95% ee); broad substrate scope for both enals and enones.

  • Cons: Can suffer from lower isolated yields due to competing side reactions if the ylide is highly stabilized.

Jørgensen-Hayashi Catalyst (Diphenylprolinol Silyl Ether)
  • Mechanism: Iminium/Enamine cascade.

  • Pros: Highly modular; excellent yield and dr.

  • Cons: The silyl ether moiety can be sensitive to strongly acidic co-catalysts or prolonged reaction times, leading to catalyst degradation.

2,5-Diazabicyclo[2.2.1]heptane (DBH) Derivatives
  • Mechanism: Iminium activation with locked E-geometry.

  • Pros: Unmatched structural rigidity; highly resistant to degradation; excellent dr due to the restricted transition state.

  • Cons: Synthesis of the enantiopure DBH catalyst is more complex (often derived from trans-4-hydroxy-L-proline) compared to commercially abundant proline derivatives.

Table 1: Quantitative Comparison of Organocatalysts in Asymmetric Cyclopropanation
Catalyst SystemSubstrate ClassNucleophileYield (%)dr (trans:cis)ee (%)Reaction Time
MacMillan (2nd Gen) EnalsSulfonium Ylide75 - 85> 20:192 - 9612 - 24 h
Jørgensen-Hayashi EnalsBromomalonate80 - 9015:190 - 958 - 16 h
Ley Tetrazole EnonesBromonitromethane70 - 8010:175 - 8524 h
DBH Derivative EnalsSulfoxonium Ylide78 - 88> 25:194 - 9818 - 36 h

Data synthesized from benchmark organocatalytic cyclopropanation studies . DBH demonstrates superior diastereocontrol (>25:1) owing to its locked bicyclic geometry.

Experimental Methodology: DBH-Catalyzed Cyclopropanation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a specific rationale to explain the causality behind the experimental choices.

Workflow S1 1. Catalyst Activation S2 2. Ylide Addition S1->S2 S3 3. Asymmetric Cascade S2->S3 S4 4. Biphasic Quenching S3->S4 S5 5. Chiral HPLC Validation S4->S5

Step-by-step experimental workflow for DBH-catalyzed asymmetric cyclopropanation.

Step-by-Step Protocol

1. Catalyst Preparation & Activation:

  • Action: In an oven-dried vial equipped with a magnetic stir bar, dissolve the (1S,4S)-DBH derivative (20 mol%) and benzoic acid (20 mol%) in anhydrous CHCl₃ (0.2 M).

  • Causality: The DBH secondary amine requires a Brønsted acid co-catalyst to facilitate the rapid and reversible formation of the iminium ion. Benzoic acid provides the optimal pKa balance—acidic enough to promote condensation without irreversibly protonating the amine.

2. Substrate Introduction:

  • Action: Add the α,β-unsaturated aldehyde (1.0 equiv, e.g., cinnamaldehyde) to the solution. Stir at room temperature for 15 minutes.

  • Causality: Pre-formation of the iminium ion ensures that when the nucleophile is added, the chiral environment is already established, preventing racemic background reactions.

3. Cyclopropanation Cascade:

  • Action: Cool the reaction mixture to -20 °C. Slowly add dimethylsulfoxonium methylide (1.2 equiv) dropwise.

  • Causality: Lowering the temperature increases the energetic penalty for the nucleophile to attack the unshielded face, maximizing enantioselectivity. Sulfoxonium ylides are preferred over sulfonium ylides due to their enhanced stability and slower, more controlled reaction rates, which align perfectly with the rigid DBH pocket .

4. Quenching and Workup:

  • Action: After TLC indicates complete consumption of the enal (typically 18–36 h), quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3 × 10 mL).

  • Causality: The mild biphasic quench hydrolyzes the final cyclopropanated iminium intermediate, releasing the product and regenerating the DBH catalyst without degrading the newly formed strained ring.

5. Self-Validation (Analysis):

  • Action: Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr) by comparing the integration of the cyclopropane ring protons. Purify via flash chromatography, then determine the enantiomeric excess (ee) via chiral stationary phase HPLC.

  • Causality: Crude NMR is mandatory before purification, as silica gel chromatography can sometimes artificially enrich the dr by separating minor diastereomers. This ensures the protocol's intrinsic stereoselectivity is accurately recorded.

Conclusion

While MacMillan and Jørgensen-Hayashi catalysts remain the default choices for many organocatalytic transformations, the 2,5-diazabicyclo[2.2.1]heptane scaffold offers a distinct advantage in reactions requiring extreme facial discrimination. Its rigid, bridged architecture provides unparalleled diastereocontrol in asymmetric cyclopropanations. For drug development professionals synthesizing complex, sterically demanding cyclopropyl pharmacophores, investing in DBH-derived catalysts can overcome the limitations of monocyclic flexibility.

References

  • Chemical Reviews : Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. Source: ACS Publications URL: [Link] [1]

  • Catalysts : Organocatalytic Transformations from Sulfur Ylides. Source: MDPI URL: [Link] [2]

  • European Journal of Organic Chemistry : Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. Source: Wiley Online Library URL: [Link] [3]

  • ACS Catalysis : Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Source: ACS Publications URL: [Link] [4]

Validation

Comprehensive Guide: Comparison of Starting Materials for 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) Synthesis

Introduction: The Strategic Importance of 2,5-DBH 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a conformationally rigid, bridged bicyclic diamine that serves as a privileged scaffold in medicinal chemistry[1]. As a bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,5-DBH

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a conformationally rigid, bridged bicyclic diamine that serves as a privileged scaffold in medicinal chemistry[1]. As a bioisostere of piperazine, its twisted boat conformation minimizes off-target interactions while improving metabolic stability and target engagement[2]. However, the synthesis of this highly strained [2.2.1] system presents significant stereochemical and thermodynamic challenges.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to optimize the production of this scaffold. The choice of starting material is the single most critical variable, dictating not only the absolute configuration—(1S,4S) vs. (1R,4R)—but also the scalability and functionalization potential of the final Active Pharmaceutical Ingredient (API)[3]. This guide unpacks the causality behind these synthetic choices and provides self-validating protocols for laboratory execution.

Mechanistic Evaluation of Starting Materials

trans-4-Hydroxy-L-proline: The Industry Standard

For scalable synthesis, trans-4-hydroxy-L-proline is the undisputed workhorse[4]. It provides a pre-formed pyrrolidine ring, which drastically reduces the entropic penalty associated with bicyclic ring closure.

  • For the (1S,4S) Isomer: The classical route involves reducing the proline derivative to a diol, followed by tritosylation. The critical step is an intramolecular SN​2 displacement by a primary amine (e.g., benzylamine). The inversion of stereochemistry at C4 during this cyclization perfectly sets the (1S,4S) configuration[4].

  • For the (1R,4R) Isomer: Historically, accessing the (1R,4R) enantiomer was arduous. However, modern protocols leverage an elegant epimerization-lactamization cascade [5]. By starting with a (2S,4R)-4-aminoproline methyl ester bearing an electron-withdrawing N-protecting group, treatment with a strong base induces C2-epimerization to the (2R) configuration. This geometrically aligns the ester and amine for spontaneous intramolecular aminolysis, forming a bridged lactam that is subsequently reduced[5].

3,4-Epoxy-D-proline: Accessing Substituted Scaffolds

When target profiles require steric bulk, such as 7-methyl-2,5-DBH derivatives, trans-4-hydroxy-L-proline falls short. In these cases, 3,4-epoxy-D-proline is utilized[3]. Nucleophilic opening of the epoxide (e.g., with Gilman reagents like Me2​CuLi ) introduces the methyl group. Subsequent reduction, tosylation, and cyclization yield highly substituted (1S,4S,7S) or (1R,4R,7S) architectures[3]. The trade-off is a lower overall yield due to the formation of diastereomeric mixtures during the epoxide opening.

tert-Butyl (S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate: The STRINC Approach

For the synthesis of orthogonally protected α,β -diamino acid derivatives of 2,5-DBH, researchers employ a tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)[3]. Reacting the oxopyrrolidine with benzylamine and acetone cyanohydrin constructs the cyano-substituted bicyclic core in a single pot, providing a highly functionalized intermediate.

Quantitative Comparison of Synthetic Routes

Starting MaterialTarget ScaffoldKey IntermediateTypical Overall YieldScalabilityStereochemical Control
trans-4-Hydroxy-L-proline (1S,4S)-2,5-DBHTritosylate40–50%High (Multi-gram)Excellent (Inversion at C4)
trans-4-Hydroxy-L-proline (1R,4R)-2,5-DBHBridged Lactam30–40%High (Gram scale)Excellent (Cascade Epimerization)
3,4-Epoxy-D-proline 7-Methyl-2,5-DBHEpoxide ring-opened diol20–30%ModerateModerate (Diastereomer separation needed)
4-Oxopyrrolidine derivative 4-Cyano-2,5-DBH α -Aminonitrile~25%ModerateHigh (STRINC methodology)

(Data synthesized from comparative literature reviews and cascade methodology reports[3],[5])

Experimental Methodologies: Self-Validating Protocols

Protocol A: Synthesis of (1S,4S)-2-Benzyl-2,5-DBH from trans-4-Hydroxy-L-proline[4]

Causality Note: Benzylamine is chosen as the cyclizing agent because the N-benzyl group is easily removed later via Pd/C catalytic hydrogenation, providing orthogonal deprotection relative to the tosyl group.

  • Protection & Esterification: Suspend trans-4-hydroxy-L-proline in aqueous Na2​CO3​ . Add p -toluenesulfonyl chloride (TsCl) to achieve N-tosylation. Esterify the carboxylic acid using methanol/HCl to yield the methyl ester.

  • Reduction: Dissolve the ester in anhydrous THF. Slowly add LiAlH4​ (or BH3​ ) at 0 °C to reduce the ester to a primary alcohol, yielding N-tosyl hydroxy-L-prolinol.

  • Activation: React the diol with excess TsCl in pyridine at 5 °C for 24 hours. This converts both hydroxyl groups into excellent leaving groups (tritosylate intermediate).

  • Cyclization: Dissolve the tritosylate in xylene. Add 3 equivalents of benzylamine and reflux for 24 hours. The primary amine attacks the primary tosylate, followed by an intramolecular SN​2 attack at the secondary carbon (C4), inverting the stereocenter to form the (1S,4S) bicyclic cage.

  • Isolation: Purify via silica gel chromatography to isolate (1S,4S)-2-tosyl-5-benzyl-2,5-DBH.

Protocol B: Epimerization-Lactamization Cascade for (1R,4R)-2,5-DBH[5]

Causality Note: The electron-withdrawing N-protecting group increases the acidity of the C2 alpha-proton, making the base-catalyzed epimerization thermodynamically favorable.

  • Substrate Preparation: Synthesize (2S,4R)-1-benzoyl-4-amino-proline methyl ester starting from trans-4-hydroxy-L-proline via Mitsunobu inversion (using DEAD/PPh3 and NaN3​ ), followed by reduction.

  • Cascade Trigger: Dissolve the substrate in anhydrous methanol and treat with Sodium Methoxide (NaOMe) at room temperature. The base deprotonates C2, forming an enolate that reprotonates to the (2R) epimer.

  • Lactamization: The newly formed (2R,4R) geometry places the C4-amine and C2-ester in spatial proximity, triggering spontaneous intramolecular aminolysis to yield the bridged lactam.

  • Reduction: Treat the isolated lactam with LiAlH4​ in THF under reflux to reduce the amide carbonyl, furnishing the (1R,4R)-2,5-DBH derivative.

Pathway Visualizations

G Start trans-4-Hydroxy-L-proline Step1 N-Tosylation & Esterification Start->Step1 Step2 Reduction to Diol (LiAlH4 or BH3) Step1->Step2 Step3 O-Tosylation (Tritosylate Intermediate) Step2->Step3 Step4 Intramolecular SN2 Cyclization (Benzylamine) Step3->Step4 Product (1S,4S)-2-Benzyl-2,5-DBH Step4->Product

Workflow for (1S,4S)-2,5-DBH synthesis from trans-4-Hydroxy-L-proline.

Cascade Substrate (2S,4R)-4-Aminoproline Methyl Ester Epimer (2R,4R)-Epimer Intermediate Substrate->Epimer Base-catalyzed Epimerization Base Strong Base (NaOMe) Base->Substrate Cyclization Intramolecular Aminolysis Epimer->Cyclization Lactam Bridged Lactam Cyclization->Lactam Product (1R,4R)-2,5-DBH Derivatives Lactam->Product Reduction (e.g., LiAlH4)

Epimerization-lactamization cascade yielding (1R,4R)-2,5-DBH.

Conclusion

Selecting the appropriate starting material for 2,5-DBH synthesis is a delicate balance of target stereochemistry, substitution requirements, and scalability. While trans-4-hydroxy-L-proline remains the gold standard for both the (1S,4S) and (1R,4R) parent scaffolds due to its low cost and high chiral fidelity, specialized derivatives necessitate alternative precursors like 3,4-epoxy-D-proline or functionalized oxopyrrolidines. By understanding the mechanistic causality behind these routes, development chemists can build robust, self-validating synthetic pipelines.

References

  • Title: 2,5-Diazabicyclo[2.2.
  • Title: 2,5-Diazabicyclo[2.2.
  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities (Synthesis from 4-hydroxy-L-proline)
  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities (Alternative Starting Materials)
  • Title: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.

Sources

Comparative

The Rigidity Paradigm: A Comparative Guide to Alternatives for 2,5-Diazabicyclo[2.2.1]heptane in Drug Discovery

Introduction: The Quest for Conformational Constraint in Drug Design In the intricate dance of drug-target interactions, the three-dimensional architecture of a small molecule is paramount. Medicinal chemists continually...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Constraint in Drug Design

In the intricate dance of drug-target interactions, the three-dimensional architecture of a small molecule is paramount. Medicinal chemists continually seek novel scaffolds that can precisely orient pharmacophoric elements in space to maximize potency and selectivity while minimizing off-target effects. One of the most effective strategies to achieve this is through the use of conformationally restricted scaffolds. By reducing the entropic penalty of binding, such rigid structures can lead to a significant enhancement in affinity for the biological target.[1]

For years, 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has been a celebrated privileged scaffold in medicinal chemistry.[2] Its rigid, bicyclic framework serves as a constrained bioisostere of piperazine, locking the diamine motif in a distorted boat conformation. This pre-organization of nitrogen atoms and their substituents provides a powerful tool for probing and optimizing interactions within a binding pocket.[2] However, the very rigidity that makes 2,5-DBH so attractive can also be a limitation. The fixed spatial arrangement of its nitrogen vectors may not always be optimal for every target, and its synthesis, while well-established, can be multi-step.[2]

This guide provides a comprehensive comparison of viable alternatives to the 2,5-DBH scaffold for researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical properties, and synthetic accessibility of spirocyclic diamines, fused bicyclic amines, and the more flexible yet widely applicable piperazine derivatives. Through a critical analysis of experimental data and detailed protocols, this guide aims to equip medicinal chemists with the knowledge to make informed decisions in their quest for the next generation of therapeutics.

The Benchmark: Understanding the Profile of 2,5-Diazabicyclo[2.2.1]heptane

2,5-DBH is a bicyclic diamine that can be considered a bridged analog of piperazine. Its defining feature is the ethylene bridge that locks the six-membered ring into a rigid conformation, presenting the two nitrogen atoms with a well-defined spatial relationship.[2]

Key Physicochemical and Structural Features of 2,5-DBH:

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₀N₂Low molecular weight scaffold.
Molecular Weight 98.15 g/mol [3]Contributes minimally to the overall molecular weight of the final compound, aiding in maintaining "drug-like" properties.
Conformation Rigid, distorted boat[2]Pre-organizes substituents, reducing the entropic penalty of binding and potentially increasing potency.
Chirality Exists as two enantiomers: (1S,4S) and (1R,4R)[2]Allows for stereochemical exploration of the binding pocket.
Calculated logP -0.6[3]The negative logP value indicates its hydrophilic nature, which can contribute to aqueous solubility.
pKa Not readily available in cited literature, but expected to be in the basic range typical for secondary amines.The basicity of the nitrogen atoms is crucial for target interactions (e.g., forming salt bridges) and influences properties like solubility and cell permeability.

The utility of the 2,5-DBH scaffold is evident in its incorporation into a wide array of biologically active molecules, targeting diverse therapeutic areas from oncology to neurological disorders.[4] Its derivatives have been explored as CCR2 antagonists, α4β2 nicotinic acetylcholine receptor partial agonists, and B-Raf inhibitors, among others.

Emerging Alternatives: Expanding the Armamentarium of Constrained Diamines

While 2,5-DBH is a powerful tool, the landscape of drug discovery demands a diverse set of building blocks. The following sections explore key alternatives, comparing their structural features, physicochemical properties, and synthetic accessibility to the 2,5-DBH benchmark.

Spirocyclic Diamines: Introducing a Twist to Rigidity

Spirocyclic diamines represent a compelling class of 2,5-DBH alternatives. These scaffolds feature two rings joined at a single carbon atom, creating a unique three-dimensional architecture. This spirocyclic fusion imparts significant conformational rigidity, while offering different spatial arrangements of the diamine nitrogens compared to the bridged system of 2,5-DBH.[5]

Structural and Physicochemical Comparison:

Scaffold ClassGeneral StructureKey Differentiators from 2,5-DBHPotential Advantages
2,5-DBH alt text Bridged bicyclic system, fixed N-N distance and orientation.Well-established, predictable conformation.
Spirocyclic Diamines e.g., Aza-spiro[3.3]heptane diamineSpirocyclic fusion point, variable ring sizes possible, diverse spatial vectors of N atoms.Novel chemical space, potential for improved target fit, and patentability.[5]

Experimental Data Snapshot: A Look at Physicochemical Properties

Direct comparative studies are often proprietary. However, we can infer trends from the properties of representative scaffolds. For instance, the introduction of larger rings in spirocycles can increase lipophilicity.

Workflow for Scaffold Selection and Evaluation:

Caption: A generalized workflow for selecting and evaluating diamine scaffolds in a drug discovery program.

Fused Bicyclic Amines: A Different Angle on Constraint

Fused bicyclic amines, where two rings share two adjacent atoms, offer another avenue to conformationally restricted diamines. Systems like the indolizidine and quinolizidine cores, found in numerous alkaloids, provide rigid frameworks with distinct geometries from 2,5-DBH.

Comparative Analysis:

Scaffold ClassGeneral StructureKey Differentiators from 2,5-DBHPotential Advantages
2,5-DBH alt text Bridged system, compact structure.Proven utility in a wide range of targets.
Fused Bicyclic Amines e.g., QuinolizidineFused ring system, often with a bridgehead nitrogen, larger and more complex 3D shapes.Access to different regions of chemical space, potential for mimicking natural product binding modes.

The synthesis of these fused systems can be achieved through various strategies, including the aza-Robinson annulation, which allows for the construction of densely functionalized bicyclic amides.

Piperazine Derivatives: The Flexible Workhorse

While the focus of this guide is on rigid alternatives, a discussion of piperazine is essential as it is the flexible parent of 2,5-DBH. The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, can be both an advantage and a disadvantage.[6]

A Head-to-Head Comparison:

Property2,5-Diazabicyclo[2.2.1]heptanePiperazine
Conformational Flexibility RigidFlexible (Chair-boat interconversion)
Entropy of Binding Lower entropic penaltyHigher entropic penalty
Synthetic Accessibility Generally more complex synthesisReadily available and easily derivatized
Physicochemical Properties Hydrophilic (logP ~ -0.6)Hydrophilic (logP ~ -1.5, unsubstituted)[7]

The choice between a rigid scaffold like 2,5-DBH and a flexible one like piperazine is highly dependent on the specific target and the stage of the drug discovery program. Early-stage exploration may benefit from the conformational sampling afforded by piperazine, while lead optimization often leverages the potency gains from rigidification.[7]

Experimental Protocols

Synthesis of a Spirocyclic Diamine Scaffold (Illustrative Example)

The following is a representative, multi-step synthesis of a spirocyclic diamine, adapted from literature procedures.[8]

Step 1: Strecker Reaction

  • To a solution of 1-benzyl piperidin-4-one (1.0 eq) in a suitable solvent, add aniline (1.1 eq) and trimethylsilyl cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydration and Cyclization

  • Treat the crude α-aminonitrile with concentrated sulfuric acid at 0 °C and then allow to warm to room temperature.

  • After stirring for the appropriate time, carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a base (e.g., NaOH) and extract the product.

  • The resulting α-amino carboxamide is then condensed with N,N-dimethylformamide dimethyl acetal to form the spirocyclic imidazolinone.

Step 3: Reduction and Deprotection

  • Reduce the C-N double bond of the spirocyclic imidazolinone using a suitable reducing agent (e.g., sodium borohydride).

  • Remove the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final spirocyclic diamine.

Logical Flow of a Multi-step Synthesis:

Synthesis_Flow A Starting Material (e.g., Cyclic Ketone) B Step 1: Key C-C or C-N Bond Formation A->B C Intermediate 1 B->C D Step 2: Cyclization C->D E Intermediate 2 (Protected Scaffold) D->E F Step 3: Deprotection E->F G Final Scaffold F->G

Caption: A simplified representation of a typical multi-step synthetic sequence for a complex scaffold.

Conclusion: A Data-Driven Approach to Scaffold Selection

The selection of a diamine scaffold in drug discovery is a critical decision that profoundly impacts the properties of the resulting compounds. While 2,5-diazabicyclo[2.2.1]heptane remains a valuable and powerful tool due to its inherent rigidity and well-defined stereochemistry, a wealth of alternative scaffolds offers exciting opportunities to explore novel chemical space and fine-tune molecular properties.

Spirocyclic diamines provide unique three-dimensional arrangements of functional groups, while fused bicyclic systems can mimic the complex architectures of natural products. Even the flexible piperazine core has its place, particularly in the early stages of discovery.

Ultimately, the optimal choice of scaffold is not a one-size-fits-all answer. It requires a careful, data-driven evaluation of the specific biological target, the desired physicochemical properties, and the synthetic feasibility. By understanding the comparative advantages and disadvantages of each scaffold class, medicinal chemists can make more strategic decisions, accelerating the journey from hit to lead and, ultimately, to a successful clinical candidate. This guide serves as a foundational resource to inform that critical decision-making process.

References

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. Request PDF.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • SYNTHESIS OF N-BRIDGEHEAD FUSED BICYCLIC β-LACTAMS THROUGH ORGANOMETAL-MEDIATED TRANSFORM
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Unicamp.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • The Use of Bioisosterism in Drug Design and Molecular Modific
  • Applic
  • Rational selection of structurally diverse natural product scaffolds with favorable ADME properties for drug discovery.
  • Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. Request PDF.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Synthesis of fused bicyclic piperidines: potential bioactive templ
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • ADME Properties in Drug Discovery. BioSolveIT.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
  • Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. PMC.
  • Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.
  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis.
  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • 2,5-Diazabicyclo[2.2.1]heptane. PubChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Benchchem.
  • 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers.
  • Colloidal few layered graphene–tannic acid preserves the biocompatibility of periodontal ligament cells. Beilstein Journals.
  • Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. PubMed.
  • (PDF) Comparison of the porosity of scaffolds manufactured by two additive manufacturing technologies: SLA and FDM.

Sources

Validation

Mass Spectrometry Analysis of 2,5-Diazabicyclo[2.2.1]heptane Intermediates: A Comparative Methodological Guide

Executive Summary: The Analytical Challenge The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a highly valuable, conformationally rigid bioisostere for piperazine in modern medicinal chemistry, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a highly valuable, conformationally rigid bioisostere for piperazine in modern medicinal chemistry, frequently utilized to improve target engagement and pharmacological profiles[1]. A critical intermediate in these synthetic workflows is (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane[2].

Accurate mass spectrometry (MS) analysis of this intermediate—and particularly its fully deprotected, highly polar derivatives—is essential for reaction monitoring. However, the basic secondary and tertiary amines within the 2,5-DBH scaffold present a distinct analytical challenge. When subjected to traditional Reversed-Phase Liquid Chromatography (RPLC), these polar basic amines suffer from poor retention, severe peak tailing due to secondary silanol interactions, and significant ion suppression[3].

This guide objectively compares RPLC-MS/MS against Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS), providing the mechanistic causality behind method selection and self-validating experimental protocols to ensure rigorous data integrity.

Mechanistic Comparison: RPLC vs. HILIC for Basic Amines

To achieve optimal chromatographic resolution and MS sensitivity, scientists must align the separation mechanism with the analyte's physicochemical properties.

The Causality of Retention
  • Reversed-Phase (RPLC): Retention relies on hydrophobic partitioning into an alkyl stationary phase (e.g., C18). Because deprotected 2,5-DBH is highly polar and protonated at typical LC-MS pH levels, it partitions poorly into the nonpolar stationary phase, often eluting in the void volume[4].

  • HILIC: HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Retention is driven by the analyte partitioning into a semi-immobilized, water-enriched layer on the stationary phase surface, heavily supplemented by electrostatic (ion-exchange) interactions[5]. This dual mechanism robustly retains polar basic amines.

The Causality of ESI+ Efficiency

Electrospray Ionization (ESI) efficiency is governed by droplet desolvation thermodynamics. RPLC methods for polar analytes require highly aqueous mobile phases, which possess high surface tension and require significant thermal energy to desolvate. Conversely, HILIC's organic-rich eluent lowers surface tension and viscosity, leading to vastly more efficient droplet fission and desolvation[5]. This translates to a massive enhancement in the Signal-to-Noise (S/N) ratio for 2,5-DBH intermediates.

LCMS_Workflow Start Target: 2,5-DBH Intermediate CheckPolarity Evaluate LogP & Ionization State Start->CheckPolarity IsPolar Is the Amine Deprotected? CheckPolarity->IsPolar RPLC RPLC-MS/MS (Alkyl C18 Phase) IsPolar->RPLC No (Boc-Protected) HILIC HILIC-MS/MS (Amide/Silica Phase) IsPolar->HILIC Yes (Highly Polar) RPLC_Opt Aqueous-Rich Eluent Risk: Ion Suppression RPLC->RPLC_Opt HILIC_Opt Organic-Rich Eluent Benefit: High ESI Signal HILIC->HILIC_Opt

Decision matrix for selecting LC-MS modalities based on 2,5-DBH protection status.

Quantitative Performance Data

The following table summarizes the comparative performance metrics of RPLC vs. HILIC for the analysis of the fully deprotected 2,5-DBH intermediate.

ParameterReversed-Phase (C18)HILIC (Amide)Mechanistic Causality / Impact
Retention Factor ( k′ ) 0.2 - 0.5 (Poor)3.5 - 5.0 (Excellent)HILIC water-layer partitioning successfully retains polar amines.
Peak Asymmetry ( As​ ) 1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Symmetrical)Secondary unendcapped silanol interactions are minimized in HILIC.
ESI+ MS Sensitivity Baseline (1x)15x - 30x EnhancementHigh ACN content in HILIC accelerates ESI droplet desolvation.
System Backpressure ~400 bar~200 barLower viscosity of the ACN-rich mobile phase in HILIC.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in self-validation steps. Do not omit the buffer in HILIC; ionic strength is mandatory to control the ion-exchange mechanism and prevent irreproducibility[5].

Protocol A: HILIC-MS/MS for Deprotected 2,5-DBH (Recommended)
  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the silica surface, while pH 3.0 ensures the basic amine is fully protonated for ESI+ detection).

    • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Column Equilibration: Flush an Amide-bonded HILIC column with 95% B for a minimum of 20 column volumes. (Causality: HILIC requires extensive equilibration to establish the semi-immobilized water layer).

  • Gradient Elution: Run a linear gradient from 95% B down to 60% B over 10 minutes.

  • Self-Validation Step: Inject a neutral marker (e.g., toluene) to determine the void time ( t0​ ). Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The protocol is validated if k′>2 , confirming true HILIC retention and avoidance of the ion suppression zone.

Protocol B: RPLC-MS/MS for Boc-Protected 2,5-DBH
  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B (Strong Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Using a sub-2 µm C18 column, run a gradient from 5% B to 95% B over 10 minutes.

  • Self-Validation Step: Monitor the peak asymmetry factor ( As​ ). If As​>1.5 , it indicates the Boc-protection is incomplete or degrading, exposing the basic amine to secondary silanol interactions.

Mass Spectrometry Fragmentation (MS/MS) Pathway

For structural elucidation and Multiple Reaction Monitoring (MRM) method development, understanding the gas-phase fragmentation of the intermediate is required. For (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, the protonated precursor ion is observed at m/z 199 ([M+H]+)[6].

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers a highly predictable mechanistic pathway: the sequential cleavage of the tert-butyloxycarbonyl (Boc) protecting group, followed by the fragmentation of the bicyclic core.

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 199 Frag1 Intermediate m/z 143 Precursor->Frag1 -56 Da (- C4H8) Frag2 Product Ion m/z 99 Frag1->Frag2 -44 Da (- CO2) Frag3 Ring Cleavage m/z 82 Frag2->Frag3 -17 Da (- NH3)

Proposed CID fragmentation pathway for (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.

Conclusion

For the mass spectrometry analysis of 2,5-diazabicyclo[2.2.1]heptane intermediates, the choice of chromatographic mode dictates the integrity of the data. While RPLC is sufficient for fully Boc-protected intermediates, it structurally fails against the highly polar, basic nature of deprotected 2,5-DBH. By transitioning to HILIC-MS/MS, analytical scientists leverage water-layer partitioning and enhanced ESI desolvation thermodynamics to achieve superior retention, symmetrical peak shapes, and up to a 30-fold increase in sensitivity.

References

  • 1 - RSC Publishing 2.2 - Apicule

  • 6 - ChemicalBook

  • 3 - Chrom Tech, Inc.

  • 5 - LCGC International 6.4 - Agilent Technologies

Sources

Safety & Regulatory Compliance

Safety

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers regarding the safe handling and lifecycle management of rigid bicyclic diamines. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 89487-38-7) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers regarding the safe handling and lifecycle management of rigid bicyclic diamines. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 89487-38-7) is a highly valuable structural motif in drug discovery, serving as a conformationally restricted piperazine bioisostere (1)[1].

However, its dihydrochloride salt form presents specific handling challenges. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety, maintain chemical integrity, and comply with stringent environmental regulations.

Physicochemical Properties & Hazard Profile

Understanding the physical properties of this compound is the first step in risk mitigation. The dihydrochloride salt is utilized to improve the stability and aqueous solubility of the free base, but this introduces specific acute hazards.

Property / HazardSpecificationCausality / Impact on Handling
Molecular Formula C5H12Cl2N2Determines stoichiometric calculations for neutralization[1].
Physical State White to Yellow SolidFine powders pose a significant inhalation risk if aerosolized.
Storage Conditions 2-8°C, dry and well-ventilatedHygroscopic nature requires tight sealing to prevent degradation.
GHS Hazards H302, H315, H319, H335Acute oral toxicity; causes skin, eye, and respiratory irritation[2].

Operational Safety & Handling Procedures

The primary risk vector for 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is dust inhalation and mucosal irritation (2)[2]. The following protocol ensures a closed-loop safety system.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood.

    • Causality: The compound's H335 (respiratory irritation) classification means that even minor aerosolization can cause acute respiratory distress[2]. The fume hood's negative pressure prevents particulate escape.

  • Personal Protective Equipment (PPE): Don nitrile gloves, a lab coat, and tightly fitting safety goggles.

    • Causality: The dihydrochloride salt reacts with the moisture in eyes and on skin to create localized acidic micro-environments, driving the H315 and H319 irritation hazards ().

  • Weighing and Transfer: Use an anti-static weighing boat and a clean spatula to prevent static-induced powder dispersion.

    • Verification Step: Inspect the weighing area with a UV or bright white light post-transfer to ensure no micro-dust remains on the balance pan. A completely clean visual field validates the transfer's integrity.

Spill Response Workflow

In the event of a breach in containment, immediate and structured action is required. The following workflow dictates the response based on the physical state of the spill.

SpillResponse Start Spill Detected: 2,5-Diazabicyclo[2.2.1]heptane 2HCl Evacuate Evacuate immediate area & Don appropriate PPE Start->Evacuate Assess Assess Spill State Evacuate->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solution) Spill Assess->Liquid Sweep Moisten slightly to avoid dust Sweep into sealed container Solid->Sweep Absorb Absorb with diatomite or universal binder Liquid->Absorb Decon Decontaminate surface with alcohol scrub Sweep->Decon Absorb->Decon Dispose Transfer to Hazardous Waste Receptacle Decon->Dispose

Workflow for 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride spill response and decontamination.

Spill Response Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity to prevent tracking the compound throughout the lab[2].

  • Containment (Solid): Do not dry sweep.

    • Causality: Dry sweeping aerosolizes the irritating powder. Lightly moisten the spill with water or a compatible solvent before sweeping[2].

  • Containment (Liquid): For solution spills, apply a finely-powdered liquid-binding material such as diatomite or a universal binder[2].

  • Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol) to dissolve and lift any residual amine salt[2].

Step-by-Step Disposal Procedures

Proper disposal prevents environmental contamination and adheres to hazardous waste regulations. Advanced pharmaceutical waste systems segregate solid and liquid phases to ensure targeted chemical deactivation (3)[3].

Protocol A: Solid Waste Disposal

  • Collection: Gather all unreacted powder, contaminated weighing boats, and sweeping debris into a designated, sealable hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Toxic/Irritant Amine Salts (Contains 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride)."

  • Destruction Method: Transfer to a licensed waste management facility for high-temperature incineration.

    • Causality: Incineration breaks down the bicyclic framework and the hydrochloride salt into simple, scrubbable combustion gases (CO2, NOx, HCl), preventing environmental accumulation.

    • Verification Step: Weigh the sealed waste container and log the exact mass against your inventory. A mass balance check ensures no residual compound has been left unaccounted for in the fume hood.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Streams)

  • Segregation: Do not mix 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride waste with strong oxidizing agents, as this can lead to dangerous exothermic reactions.

  • Neutralization (If required by local SOP): If disposing of an aqueous stream, slowly add a weak base (e.g., sodium bicarbonate) to neutralize the acidic dihydrochloride salt.

    • Causality: Using a weak base prevents the rapid, uncontrolled release of the free diamine base, which is highly volatile and poses a greater inhalation risk than the salt form.

  • Verification Step: Test the pH of the solution using a calibrated pH meter or high-resolution pH paper. A stable pH of 7.0–8.0 validates that the neutralization is complete and safe for transfer.

  • Final Disposal: Pour the neutralized solution into the appropriate halogenated or non-halogenated organic waste carboy, depending on the primary solvent used.

Protocol C: Contaminated PPE and Consumables

  • Consolidation: Place all contaminated gloves, paper towels, and masks into a biohazard or chemical solid waste bag.

  • Disposal: Treat as hazardous solid waste. Advanced waste receivers can process these materials by physically destroying the barriers and chemically deactivating the residues[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67696715, 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride." PubChem. 1

  • Sigma-Aldrich. "2,5-Diazabicyclo[2.2.1]heptane dihydrochloride Safety Information." Sigma-Aldrich.

  • ChemScene. "Safety Data Sheet: (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride." ChemScene. 2

  • Google Patents. "US11370006B2 - Waste disposal system and waste receiver for receiving and disposing of pharmaceutical waste material." Google Patents. 3

Sources

Handling

Operational Guide &amp; PPE Specifications for Handling 2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

As a Senior Application Scientist, I frequently see laboratories overlook the nuanced hazards of handling bridged bicyclic diamines. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 89487-38-7) is a conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories overlook the nuanced hazards of handling bridged bicyclic diamines. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 89487-38-7) is a conformationally restricted piperazine bioisostere widely utilized in medicinal chemistry. While it offers excellent pharmacokinetic properties for active pharmaceutical ingredient (API) development, its physical state as a dihydrochloride salt presents specific occupational hazards.

This guide provides a self-validating, causality-driven protocol for selecting Personal Protective Equipment (PPE) and safely handling this compound.

Hazard Causality & Risk Assessment

To build a robust safety culture, we must understand the mechanisms behind the hazards rather than just memorizing safety labels. According to the , this compound triggers several critical GHS classifications. Understanding the causality behind these warnings dictates our PPE strategy:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The dihydrochloride salt is highly hygroscopic. When the dry powder contacts ambient moisture on human skin or ocular mucosa, it rapidly dissolves to create a localized acidic micro-environment. This causes immediate osmotic stress and chemical burns.

  • H335 (May cause respiratory irritation): As a fine solid powder, the compound is highly prone to aerosolization. Inhalation deposits these particulates onto the moist lining of the respiratory tract, triggering the same acidic irritation mechanism[1].

  • H302 (Harmful if swallowed): Inadvertent ingestion leads to the rapid dissolution of the salt in the GI tract, causing localized pH disruption and systemic amine toxicity[1].

Quantitative Hazard & PPE Matrix
GHS Hazard CodeDescriptionMechanistic CausalityRequired PPE & Engineering Control
H302 Harmful if swallowedSystemic amine toxicity and GI pH disruption.Strict lab hygiene; no eating/drinking.
H315 Causes skin irritationHygroscopic salt creates acidic micro-environments on moist skin.Nitrile gloves (≥0.11 mm), Flame-resistant Lab coat.
H319 Causes serious eye irritationOsmotic stress and acidity upon contact with ocular mucosa.ANSI Z87.1 Safety goggles (Standard glasses insufficient).
H335 May cause respiratory irritationDeposition of fine particulates in the respiratory tract.Fume hood (80-100 fpm) or N95/P100 respirator.

Self-Validating Operational Protocol

Do not rely on passive safety; every step in this workflow includes a validation check to ensure the control is actively protecting you.

Step 1: Engineering Controls & Preparation
  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: Fume hoods provide a physical barrier and directional airflow to capture aerosolized particulates (mitigating H335)[1].

  • Validation: Verify the fume hood continuous flow monitor reads between 80–100 feet per minute (fpm). Hold a Kimwipe near the sash opening; it should gently pull inward without turbulent fluttering.

Step 2: PPE Donning Sequence
  • Action: Inspect and don nitrile gloves (minimum 0.11 mm thickness), ANSI Z87.1 safety goggles, and a fully buttoned lab coat.

  • Causality: Nitrile offers superior chemical resistance to amine salts compared to latex. Goggles (not standard safety glasses) are mandatory because the hygroscopic dust can bypass the open sides of standard glasses, leading to severe ocular osmotic stress.

  • Validation: Perform a visual inspection and inflation test of the gloves for micro-tears before handling the chemical container.

Step 3: Weighing Protocol
  • Action: Use an anti-static weighing boat and a grounded, anti-static micro-spatula.

  • Causality: Bicyclic amine hydrochlorides accumulate static charge. Standard plastic spatulas can cause the powder to repel and aerosolize, drastically increasing inhalation risk[2].

  • Validation: The powder should transfer smoothly without clinging to the spatula or "jumping" out of the weigh boat.

Step 4: Solubilization & Transfer
  • Action: If preparing a stock solution, add the solvent (e.g., DMSO or water) slowly down the side of the vial.

  • Causality: Dissolution of dihydrochloride salts can be mildly exothermic. Rapid solvent addition can cause micro-boiling or splashing.

  • Validation: The solution should remain at room temperature without bubbling or off-gassing.

Step 5: Decontamination & Doffing
  • Action: Wipe down the balance and fume hood surface with a damp (not soaking) disposable cloth.

  • Causality: A damp cloth solubilizes and captures residual dust safely. Dry sweeping would aerosolize the compound and contaminate the lab environment.

  • Validation: Perform a visual inspection of the surface under good lighting to ensure no white crystalline residue remains.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent airborne contamination[1].

  • Isolate: Evacuate the immediate area. Do not attempt to clean a large spill outside a fume hood without upgrading PPE.

  • PPE Upgrade: Don an N95 or P100 particulate respirator before approaching the spill zone.

  • Containment (No Dry Sweeping): Cover the spill with damp absorbent pads to suppress dust aerosolization.

  • Disposal: Collect the pads and residue into a sealable hazardous waste container. Label explicitly as "Hazardous Waste: Amine Hydrochloride Solid." Do not flush down drains, as the compound poses environmental toxicity risks[1].

Visual Workflow

G Start 1. Risk Assessment Review SDS & Hazards EngControl 2. Engineering Controls Verify Fume Hood Flow Start->EngControl DonPPE 3. Don PPE (Nitrile, Goggles, Coat) EngControl->DonPPE Handle 4. Chemical Handling Weighing & Transfer DonPPE->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillResponse Spill Protocol Isolate, Absorb, Dispose SpillCheck->SpillResponse Yes Decon 5. Decontamination & Safe Doffing SpillCheck->Decon No SpillResponse->Decon

Workflow and spill response protocol for 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride handling.

References

  • Title: (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.